Cephalomannine
Description
Historical Context and Evolution of Cephalomannine (B1668392) Discovery in Scientific Literature
The discovery of this compound is a notable chapter in the history of natural product chemistry. It was first isolated and characterized in 1979 by Powell, Miller, and Smith. aphios.com Initially, the compound was reported to have been extracted from the tree Cephalotaxus mannii. aphios.com However, it was later clarified that the plant source had been misidentified at the time of discovery and was, in fact, Taxus wallichiana, a species of yew. researchgate.netresearchgate.net This discovery was significant as it identified a new antileukemic and antitumor alkaloid that co-occurred with the already known paclitaxel (B517696). google.comresearchgate.net
Following its initial discovery, this compound has been identified in various other yew species, including Taxus × media, Taxus canadensis, Taxus brevifolia, and Taxus yunnanensis. aphios.commdpi.comglpbio.cn It is often found alongside paclitaxel, sometimes in greater quantities, making its separation a critical aspect of paclitaxel production. researchgate.netpharmamanufacturing.comacs.org The frequent co-occurrence and structural similarity have made the development of efficient separation techniques a persistent theme in the scientific literature, with numerous chromatographic methods being developed to isolate pure paclitaxel from this compound. acs.orgtandfonline.com
| Year | Milestone | Key Finding/Publication | Source(s) |
| 1979 | First Isolation | This compound first isolated and identified as a new antitumor alkaloid. | google.comaphios.com |
| 1981 | Source Clarification | The source plant was correctly identified as Taxus wallichiana, not Cephalotaxus mannii. | google.comresearchgate.net |
| 1991 | Separation Research | Publication of HPLC methods to separate this compound from paclitaxel, driven by the need for pure paclitaxel for clinical trials. | aphios.comtandfonline.com |
| 1990s-Present | Broadened Sourcing | Identified in numerous Taxus species and even hazelnut (Corylus avellana) plants. | turkjps.orgmdpi.comredalyc.org |
Academic Positioning of this compound within the Broader Taxane (B156437) Diterpenoid Family
This compound is firmly established as a core member of the taxane diterpenoid family, a class of compounds characterized by a complex taxane core structure. medkoo.comcaymanchem.com Its academic importance is intrinsically linked to that of paclitaxel, the family's most famous member. nstchemicals.com this compound is a natural congener of paclitaxel, meaning they share a very similar chemical architecture. researchgate.net
The primary structural difference between the two molecules lies in the N-acyl side chain at the C-13 position of the taxane core. researchgate.netnih.gov While paclitaxel has a benzamide (B126) group at this position, this compound possesses a tigloyl amide group. researchgate.net This seemingly minor variation has significant consequences for the molecule's chemical properties and metabolic fate, though it retains a comparable mechanism of action. researchgate.netnih.gov
Within its natural sources, such as yew trees, this compound is one of the three major taxanes produced, alongside paclitaxel and 10-deacetylbaccatin III (10-DAB). aphios.commdpi.com In a typical yew tree, the ratio of paclitaxel to this compound to baccatin (B15129273) III can be approximately 10:5:1, respectively, though this varies by species and plant part. aphios.comacs.org This co-occurrence and the difficulty in separating it from paclitaxel have made this compound a central focus in the manufacturing and purification processes of paclitaxel. pharmamanufacturing.com
| Feature | This compound | Paclitaxel (Taxol®) |
| Core Structure | Taxane Diterpenoid | Taxane Diterpenoid |
| C-13 Side Chain | Tigloyl amide group | Benzamide group |
| Primary Source | Taxus (Yew) species, Cephalotaxus species | Taxus (Yew) species |
| Biological Action | Antimitotic (microtubule stabilization) | Antimitotic (microtubule stabilization) |
| Metabolizing Enzyme | Predominantly CYP3A4 | Predominantly CYP2C8 |
Overview of Key Research Trajectories and Scholarly Contributions on this compound
Research on this compound has followed several distinct yet interconnected trajectories since its discovery. These efforts have been driven by its potent biological activity and its close relationship with paclitaxel.
Anticancer and Cytotoxic Research: A primary focus of investigation has been this compound's own anticancer potential. aphios.comglpbio.cn Like paclitaxel, it exhibits antineoplastic activity by stabilizing microtubules, which disrupts their normal dynamics and leads to cell cycle arrest in the G2/M phase, ultimately causing cytotoxic effects in rapidly dividing cancer cells. medkoo.com Studies have demonstrated its effectiveness against a range of cancer cell lines, including:
Human lung cancer (H460, A549, H1299). medchemexpress.commdpi.com
Breast cancer (MCF-7). mdpi.com
Bladder cancer. mdpi.com
Hepatocellular carcinoma. turkjps.org
Human glial and neuroblastoma cells. lktlabs.combiocrick.com
Recent research has delved deeper into its specific molecular mechanisms. For instance, studies have shown that this compound can inhibit the interaction between APEX1 and HIF-1α in hypoxic lung cancer cells, a key pathway in tumor survival and growth under low-oxygen conditions. medchemexpress.comresearchgate.netnih.gov Other work has demonstrated its ability to suppress the expression of UBE2S, an enzyme implicated in the growth and metastasis of prostate and liver cancers. medchemexpress.comresearchgate.net
Metabolism and Pharmacokinetics: Comparative metabolism studies have provided crucial insights into how small structural changes affect a drug's behavior in the body. Research comparing this compound and paclitaxel revealed that they are metabolized by different primary cytochrome P450 enzymes. nih.gov While paclitaxel is mainly hydroxylated by CYP2C8, this compound's metabolism is predominantly handled by CYP3A4. nih.gov This finding is critical for predicting potential drug-drug interactions and understanding differences in their pharmacological profiles.
Identification of Current Research Gaps and Emerging Inquiries in this compound Investigations
Despite decades of study, several research gaps and promising future inquiries remain in the field of this compound investigation.
Overcoming Taxane Resistance: A major challenge in cancer chemotherapy is the development of drug resistance. Future research is expected to focus on whether this compound or its novel derivatives can be effective against cancers that have become resistant to paclitaxel or other taxanes. nstchemicals.com Exploring its potential in combination therapies with other established anticancer agents is another key area of interest. nstchemicals.com
Formulation and Delivery: Like many taxanes, this compound has poor water solubility, which presents challenges for its formulation and bioavailability. nstchemicals.com A significant research gap exists in developing advanced drug delivery systems, such as nanoparticles or other targeted carriers, to enhance its solubility and deliver it more effectively to tumor sites, potentially improving efficacy. nstchemicals.com
Expanding Biological Activity Profile: While its anticancer properties are the most studied, there is room for broader investigation into other potential therapeutic effects. For example, some research has pointed to nephroprotective (kidney-protective) activities and effects in animal models of polycystic kidney disease, though this area remains less explored. lktlabs.com Further studies are needed to fully characterize its complete pharmacological profile.
Deepening Mechanistic Understanding: While the general mechanism of microtubule stabilization is known, the finer points of its interaction with tubulin and the full spectrum of its downstream cellular effects are not completely elucidated. lktlabs.com Emerging inquiries focus on its precise impact on microtubule interprotofilament interactions and how its unique side chain influences these binding events compared to other taxanes. csic.es Additionally, further investigation into its role in modulating specific signaling pathways, such as the β-catenin-BMP2 pathway in non-small cell lung cancer, is an active area of research. researchgate.net
Sustainable Production: The reliance on extraction from slow-growing yew trees presents a supply challenge. turkjps.orgrsc.org While total synthesis of complex molecules like this compound has been achieved for related compounds, it is not commercially viable. nih.govnih.gov Therefore, a critical ongoing inquiry involves developing more efficient semi-synthetic routes and exploring biotechnological production methods, such as using engineered microbial or plant cell cultures, to ensure a sustainable supply for future research and potential clinical development. plos.org
Structure
2D Structure
Properties
Molecular Formula |
C45H53NO14 |
|---|---|
Molecular Weight |
831.9 g/mol |
IUPAC Name |
[(1S,2S,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-3-[[(E)-2-methylbut-2-enoyl]amino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C45H53NO14/c1-9-23(2)39(52)46-33(27-16-12-10-13-17-27)34(50)41(54)58-29-21-45(55)38(59-40(53)28-18-14-11-15-19-28)36-43(8,30(49)20-31-44(36,22-56-31)60-26(5)48)37(51)35(57-25(4)47)32(24(29)3)42(45,6)7/h9-19,29-31,33-36,38,49-50,55H,20-22H2,1-8H3,(H,46,52)/b23-9+/t29-,30-,31+,33-,34+,35+,36?,38-,43+,44-,45+/m0/s1 |
InChI Key |
DBXFAPJCZABTDR-UJLUYDJNSA-N |
SMILES |
CC=C(C)C(=O)NC(C1=CC=CC=C1)C(C(=O)OC2CC3(C(C4C(C(CC5C4(CO5)OC(=O)C)O)(C(=O)C(C(=C2C)C3(C)C)OC(=O)C)C)OC(=O)C6=CC=CC=C6)O)O |
Isomeric SMILES |
C/C=C(\C)/C(=O)N[C@@H](C1=CC=CC=C1)[C@H](C(=O)O[C@H]2C[C@]3([C@H](C4[C@@]([C@H](C[C@@H]5[C@]4(CO5)OC(=O)C)O)(C(=O)[C@@H](C(=C2C)C3(C)C)OC(=O)C)C)OC(=O)C6=CC=CC=C6)O)O |
Canonical SMILES |
CC=C(C)C(=O)NC(C1=CC=CC=C1)C(C(=O)OC2CC3(C(C4C(C(CC5C4(CO5)OC(=O)C)O)(C(=O)C(C(=C2C)C3(C)C)OC(=O)C)C)OC(=O)C6=CC=CC=C6)O)O |
Pictograms |
Corrosive; Irritant |
Synonyms |
cephalomannine taxol B |
Origin of Product |
United States |
Natural Product Isolation and Advanced Phytochemical Research of Cephalomannine
Botanical Sources and Species-Specific Accumulation of Cephalomannine (B1668392)
This compound is a naturally occurring taxane (B156437), an alkaloidal analog of Paclitaxel (B517696), with significant research interest. Its isolation has been reported from various plant species, primarily within the Taxus and Cephalotaxus genera, and more recently, from an unexpected non-Taxus source.
Taxus Species (Taxus × media, Taxus cuspidata, Taxus yunnanensis, Taxus canadensis, Taxus wallichiana, Taxus mairei) as Primary Sources
The genus Taxus, commonly known as yew, is the most significant source of this compound. The concentration of this compound varies considerably among different Taxus species and even within different tissues of the same plant.
Taxus × media : This hybrid species, a cross between Taxus baccata and Taxus cuspidata, is a notable source of this compound. nih.gov The compound is found in high concentrations in the twigs and leaves. nih.govresearchgate.net Studies comparing various Taxus species have shown that after Taxus cuspidata, Taxus × media contains some of the highest levels of paclitaxel and this compound. nih.govmdpi.com The accumulation of this compound in Taxus × media can be influenced by geographic location and growth period, with significant variations observed. mdpi.com
Taxus cuspidata : Research indicates that Taxus cuspidata (Japanese yew) contains the highest concentrations of both paclitaxel and this compound among several tested species. nih.govmdpi.com
Taxus yunnanensis : This species is a known producer of various taxoids. researchgate.net High-speed countercurrent chromatography has been successfully used for the semi-preparative separation of this compound from the bark of Taxus yunnanensis. nih.gov
Taxus canadensis : The Canadian yew is another source from which this compound is extracted. aphios.com
Taxus wallichiana : this compound was isolated from the leaves, stems, and roots of Taxus wallichiana. researchgate.net In this species, the average content of this compound is reportedly higher in the leaves than in the stem. mdpi.comresearchgate.net
Taxus mairei : Comparative metabolomic analyses have quantified taxoids in Taxus mairei, confirming the presence of this compound. nih.gov Along with other species like T. chinensis and T. yunnanensis, T. mairei is a significant source of taxane compounds. mdpi.comresearchgate.net
The content of this compound and other taxoids can fluctuate significantly based on the species, the specific cultivar, and the plant part analyzed. For instance, a screening of various yew species and cultivars found this compound concentrations ranging from 0 to 500 μg/g in dried needles. capes.gov.br
| Species | Plant Part(s) | Relative this compound Content | Reference |
|---|---|---|---|
| Taxus cuspidata | Needles | Highest among compared species | nih.govmdpi.com |
| Taxus × media | Twigs and Leaves | High, second to T. cuspidata | nih.govmdpi.com |
| Taxus wallichiana | Leaves, Stems, Roots | Higher in leaves than stems | researchgate.netmdpi.comresearchgate.net |
| Taxus yunnanensis | Bark | Sufficient for semi-preparative separation | nih.gov |
| Taxus canadensis | Leaves | Confirmed source | aphios.com |
| Taxus mairei | General | Confirmed source | nih.gov |
Cephalotaxus Species (Cephalotaxus mannii) and Related Genera as Producer Organisms
This compound was first discovered and isolated from Cephalotaxus mannii, a species from which its name is derived. aphios.comscispace.comresearchgate.net This was a significant finding, as the compound is a taxane derivative, which is structurally distinct from the harringtonine (B1672945) series of alkaloids typically characteristic of most Cephalotaxus species. scispace.comresearchgate.net The compound has been isolated from the root and stem of C. mannii. imsc.res.in While this compound can be isolated from most Cephalotaxus species, C. mannii remains the primary example. medchemexpress.comfishersci.fichemondis.com
Non-Taxus Plant Sources (e.g., Corylus avellana L.) and Their Research Implications
A significant development in phytochemical research has been the identification of this compound and other taxanes in non-Taxus plant sources, most notably the hazelnut tree, Corylus avellana L. iau.ir this compound has been identified and quantified in suspension-cultured hazel cells, with its detection noted at day 15 of the culture. iau.ir
Further research into Turkish hazelnut genotypes has confirmed the presence of this compound in various parts of the plant, including the brown skin of the kernel, the skinless kernel, and the hard shell. turkjps.orgjournalagent.com In some parts, such as the brown-skinned kernels and skinless kernels, this compound was the second most abundant taxane detected. turkjps.org The discovery of taxanes in Corylus avellana has major research implications, as it presents an alternative, widely available, and inexpensive potential source for these valuable compounds. iau.irtandfonline.com Cell culture systems of C. avellana are now being explored as a potential platform for the industrial-level production of this compound and other taxanes. tandfonline.com
Advanced Extraction and Isolation Methodologies for this compound
The isolation of this compound from its natural sources is a complex process due to its low concentration and the presence of structurally similar compounds, particularly paclitaxel. researchgate.net Various advanced methodologies have been developed to efficiently extract and purify this compound to a high degree.
Supercritical Fluid Extraction (SFE) and its Optimized Parameters
Supercritical Fluid Extraction (SFE) is recognized as a green and sustainable technique for isolating bioactive compounds. ajgreenchem.com This method often utilizes supercritical carbon dioxide (SC-CO2) due to its moderate critical temperature and pressure (31.1 °C and 73.8 bar), non-toxicity, and low cost. ajgreenchem.comscirp.org The efficiency of SFE is dependent on several key parameters that can be optimized to enhance selectivity and yield. ajgreenchem.com
Key optimization parameters for SFE include:
Pressure : Pressure is a critical parameter influencing the density and solvating power of the supercritical fluid. Higher pressures generally increase extraction yield. For example, in the extraction of oil from tomato skin, a pressure of 550 bar yielded the highest results. scielo.br
Temperature : Temperature affects both the vapor pressure of the analyte and the density of the supercritical fluid. scirp.org While higher temperatures can increase the volatility of compounds, they decrease the density of SC-CO2. Optimal temperatures must be found for each specific application, often ranging from 35°C to 70°C. scirp.orgresearchgate.net
Co-solvent : The polarity of SC-CO2 can be modified by adding a co-solvent, such as ethanol (B145695) or methanol. ajgreenchem.comscirp.org This is particularly useful for extracting more polar compounds. The use of a co-solvent and its concentration are significant factors affecting extraction efficiency. mdpi.com
While specific SFE parameters optimized exclusively for this compound are not detailed in the provided context, the principles are widely applied to taxane extraction. For instance, Aphios Corporation uses a patented SuperFluids™ CXP technology, a type of SFE, to extract this compound from Taxus species. aphios.com
| Parameter | Typical Range/Value | Effect on Extraction | Reference |
|---|---|---|---|
| Pressure | 25 - 55 MPa (250 - 550 bar) | Increases fluid density and solvating power, generally increasing yield. | scielo.brmdpi.com |
| Temperature | 35°C - 70°C | Affects analyte volatility and fluid density; optimization is crucial. | scirp.orgresearchgate.net |
| Co-solvent | Ethanol or Methanol (e.g., up to 50% v/v) | Modifies the polarity of SC-CO2, enhancing extraction of more polar compounds. | ajgreenchem.commdpi.com |
| CO2 Flow Rate | ~2 - 3.6 g/min | Affects the mass transfer rate and overall extraction time. | scielo.brmdpi.com |
Chromatographic Techniques for High-Purity this compound Isolation
Chromatography is indispensable for separating this compound from the complex mixture of taxanes present in crude extracts. The structural similarity between this compound and paclitaxel makes this separation particularly challenging. pharmamanufacturing.comnih.gov
High-Performance Liquid Chromatography (HPLC) : HPLC, particularly in a reversed-phase mode (RP-HPLC), is a cornerstone for both the analysis and purification of this compound. nih.govtandfonline.com Preparative HPLC can be used to afford highly pure paclitaxel derivatives from this compound. biocrick.com However, for large-scale production, preparative HPLC can be very expensive. researchgate.net
Column Chromatography : Conventional column chromatography using silica (B1680970) gel is a common initial step to separate the crude taxane mixture. google.com However, it often results in incomplete separation of paclitaxel and this compound. jsaer.com
Thin-Layer Chromatography (TLC) : Preparative TLC has been applied as a sample preparation technique to isolate this compound and paclitaxel from crude extracts before final analysis by HPLC. nih.gov Zonal TLC on silica can enrich fractions containing paclitaxel and this compound, which can then be further separated by TLC on silanized silica gel. researchgate.net
High-Speed Countercurrent Chromatography (HSCCC) : HSCCC is an effective liquid-liquid partition chromatography technique used for the semi-preparative separation of this compound from Taxus extracts. nih.gov This method, using a two-phase solvent system, has successfully separated taxol analogs with purities ranging from 85% to 99%. nih.gov
Simulated Moving Bed (SMB) Chromatography : For industrial-scale purification, SMB chromatography offers a high-throughput, continuous process. An SMB process has been developed and implemented to efficiently remove this compound from paclitaxel, reducing the impurity by 95% and enabling the production of large quantities of USP-grade paclitaxel. pharmamanufacturing.com
Other chemical-assisted chromatographic methods include treating the extract with bromine or ozone to chemically modify this compound, allowing for its easier separation from paclitaxel via column chromatography. jsaer.comgoogle.com
Research on Yield Enhancement and Process Efficiency in Natural Product Extraction
The extraction and purification of this compound from natural sources, primarily from various species of the yew tree (Taxus), present significant challenges. These challenges stem from the low concentration of this compound in the biomass and its close structural similarity to other taxanes, most notably paclitaxel. researchgate.netgoogle.com The primary difference between paclitaxel and this compound lies in the N-acyl side chain at the C-13 position, making their separation a complex and critical step in the purification process. researchgate.netgoogle.com Consequently, extensive research has been dedicated to enhancing the yield and improving the efficiency of extraction and purification processes. These efforts focus on optimizing extraction parameters, developing advanced separation technologies, and exploring novel methods to increase production from both plant material and cell cultures.
Optimization of Extraction Methods
The initial step in isolating this compound involves its extraction from Taxus biomass. Research has compared various solvent extraction methods to determine the most effective techniques for recovering taxoids, including this compound. A comparative study on Taxus baccata L. twigs evaluated ultrasound-assisted extraction (USAE), microwave-assisted extraction (MASE), pressurized liquid extraction (PLE), and traditional Soxhlet extraction. researchgate.net The results indicated that PLE was the most effective method for taxoid analysis, yielding the greatest amounts of 10-deacetylbaccatin III, paclitaxel, and this compound. researchgate.net
Another innovative approach involves the use of high-intensity pulsed electric fields (PEF) to process Taxus cuspidata needles. mdpi.com This technology aims to improve extraction rates by disrupting cell membranes. When compared with conventional solid-liquid (SL) and ultrasonic extraction (US) methods, PEF treatment demonstrated significantly higher yields for several taxanes. mdpi.com For this compound specifically, the yield from PEF treatment was 1.24 to 2.20 times higher than the yields from control, SL, and US treatments. mdpi.com Optimizing PEF parameters such as pulse number, flow rate, and centrifugal speed was found to be crucial for maximizing extraction efficiency. mdpi.com
The choice of solvent also plays a critical role. Liquid-liquid extraction studies have quantified the partitioning of this compound and paclitaxel from plant cell culture broth into various organic solvents. nih.gov While solvents like ethyl acetate (B1210297) show a high affinity for taxanes, they exhibit poor selectivity, in fact favoring the extraction of this compound over paclitaxel. nih.gov Conversely, using n-hexane as the solvent resulted in a selectivity coefficient of 1.7 for paclitaxel over this compound, and this selectivity could be dramatically improved to 4.5 by adding 20% hexafluorobenzene (B1203771) (HFB) to the n-hexane. nih.gov This highlights the potential of solvent system engineering to significantly improve separation efficiency early in the purification process.
Interactive Data Table: Comparison of Extraction Methods for this compound
The following table summarizes the relative efficiency of different extraction techniques for isolating taxanes, including this compound.
| Extraction Method | Source Material | Key Findings | Reference |
| Pressurized Liquid Extraction (PLE) | Taxus baccata twigs | Demonstrated the greatest extraction yields for this compound compared to Soxhlet, USAE, and MASE. | researchgate.net |
| High-Intensity Pulsed Electric Field (PEF) | Taxus cuspidata needles | Yields for this compound were 1.24-2.20 times higher than conventional methods. | mdpi.com |
| Liquid-Liquid Extraction (n-hexane + HFB) | Plant Cell Culture | A mixture of 80:20 n-hexane and hexafluorobenzene improved the selectivity for paclitaxel over this compound to 4.5. | nih.gov |
| Soxhlet Extraction | Taxus species | A traditional method, often used as a baseline for comparison. It can be less efficient and risk thermal degradation of compounds. | researchgate.netmdpi.com |
Advanced Separation and Purification Technologies
Due to the structural similarity between this compound and paclitaxel, their separation is a major bottleneck. researchgate.netpharmamanufacturing.com Standard chromatographic methods like normal phase liquid chromatography often result in incomplete separation and low recovery. researchgate.netjsaer.com To overcome this, more advanced and efficient techniques have been developed.
Chemical Modification for Enhanced Separation: One effective strategy involves the selective chemical modification of this compound. The double bond in the side chain of this compound can be selectively oxidized, while paclitaxel remains unaffected. jsaer.com
Osmium Tetroxide (OsO₄) Oxidation: This method uses OsO₄ to oxidize the side-chain double bond of this compound into a diol. The resulting this compound-diol can then be easily separated from paclitaxel by column chromatography. However, this process is hampered by the high toxicity of OsO₄. jsaer.com
Ozone (O₃) Oxidation: A less toxic alternative involves using air containing 1-10% ozone to oxidize this compound. This allows for efficient purification via silica column chromatography, although the cost can be high. jsaer.com
Advanced Chromatographic Techniques:
High-Speed Countercurrent Chromatography (HSCCC): This liquid-liquid partition chromatography technique avoids the use of solid supports, offering high recovery rates and efficiency. HSCCC has been successfully used for the semi-preparative separation of paclitaxel and its analogues, including this compound, from crude extracts. researchgate.netjsaer.com
Simulated Moving Bed (SMB) Chromatography: For large-scale industrial purification, SMB chromatography has proven to be a high-throughput and efficient process. pharmamanufacturing.com Bioxel Pharma, Inc. implemented a cGMP SMB process to remove this compound from paclitaxel. pharmamanufacturing.com In full-scale runs, the SMB process reduced the this compound content by 95%, from an average of 3.8% in the starting material to 170 ppm, which is well below the specification limit of 500 ppm. pharmamanufacturing.com This technology provides greater throughput and higher yields compared to single-column batch chromatography. pharmamanufacturing.com
Twice-Reversed-Phase Chromatography: A method combining normal phase chromatography with a twice-reversed-phase approach using a high-molecular resin (PRP-6) has been developed. researchgate.net This process avoids the degradation of this compound that can occur with oxidation methods and improves recovery. researchgate.net
Interactive Data Table: Performance of Advanced Separation Techniques
This table presents findings on the effectiveness of different advanced methods for separating this compound from paclitaxel.
| Separation Technique | Principle | Efficiency/Result | Reference |
| Ozone (O₃) Oxidation + LC | Selective oxidation of this compound's side chain | Achieves complete separation but can be high in cost. | jsaer.com |
| Osmium Tetroxide (OsO₄) Oxidation + LC | Selective oxidation of this compound's side chain | Achieves complete separation but is highly toxic. | jsaer.com |
| Simulated Moving Bed (SMB) Chromatography | Continuous multi-column chromatography | Reduced this compound content by 95% in an industrial setting. | pharmamanufacturing.com |
| High-Speed Countercurrent Chromatography (HSCCC) | Liquid-liquid partition chromatography | High separation efficiency and recovery rate; suitable for semi-preparative scale. | researchgate.netjsaer.com |
Yield Enhancement in Plant Cell Cultures
Beyond extracting from harvested plant material, researchers have explored increasing this compound production in Taxus cell suspension cultures. The application of elicitors—substances that trigger a defense response in plants and can lead to increased production of secondary metabolites—has shown promise. In suspension cultures of Taxus globosa, the application of a combination of buthionine sulfoximine (B86345) (BSO) and hydrogen peroxide (H₂O₂) significantly increased the concentration of this compound. mdpi.com Compared to control cultures, this elicitor combination increased this compound content by a factor of 1.82 in 8 days and by an impressive factor of 78.74 in 10 days. mdpi.com This approach offers a controllable and potentially high-yielding alternative to extraction from wild or cultivated trees.
Biosynthetic Pathway Elucidation and Enzymology of Cephalomannine
Delineation of the Cephalomannine (B1668392) Biosynthetic Route in Producer Organisms
The biosynthesis of this compound is a complex, multi-step process that is part of the larger taxane (B156437) metabolic network. It is not a linear pathway but involves several branch points that lead to a diverse array of taxoids. The entire pathway is estimated to involve around 20 enzymatic steps, starting from the universal diterpenoid precursor, geranylgeranyl diphosphate (B83284) (GGPP). encyclopedia.pubmdpi.com
The synthesis of the this compound core structure follows the general taxane biosynthetic pathway. The process begins with precursors from primary metabolism, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), which are generated through the methylerythritol phosphate (B84403) (MEP) pathway in the plastids of plant cells. mdpi.comnih.govmdpi.com
The key stages and intermediates are:
Formation of Geranylgeranyl Diphosphate (GGPP): GGPP synthase catalyzes the condensation of three IPP molecules and one DMAPP molecule to form GGPP, the universal precursor for all diterpenoids. mdpi.commdpi.com
Taxane Skeleton Formation: The committed step in taxane biosynthesis is the cyclization of GGPP by taxadiene synthase (TS) to form the parent hydrocarbon of the taxane skeleton, taxa-4(5),11(12)-diene. nih.govnih.gov
Oxygenation and Acylation of the Taxane Core: A series of post-cyclization modifications occur, primarily hydroxylations catalyzed by cytochrome P450 monooxygenases and acylations by various acyltransferases. pnas.org These steps lead to the formation of key intermediates. One of the earliest hydroxylations is at the C5 position, yielding taxa-4(20),11(12)-dien-5α-ol. nih.govpnas.org
Formation of Baccatin (B15129273) III and its Precursors: Further modifications, including hydroxylations at C10 and C13 and acetylations, lead to the formation of 10-deacetylbaccatin III (10-DAB III) and subsequently baccatin III. mdpi.comnih.gov Baccatin III is a crucial intermediate, serving as the core structure to which the C-13 side chain is attached. nih.gov
Side-Chain Assembly and Attachment: The final stage involves the assembly and attachment of the C-13 side chain. For this compound, this side chain is an N-tigloyl-β-phenylisoserine moiety. This process begins with the attachment of a β-phenylalanine derivative to the C13-hydroxyl group of baccatin III. nih.gov The final step is the N-acylation with a tigloyl group to yield this compound. nih.govnih.gov
Interactive Data Table: Key Precursors and Intermediates in this compound Biosynthesis
| Compound | Role in Pathway | Reference |
|---|---|---|
| Isopentenyl Diphosphate (IPP) / Dimethylallyl Diphosphate (DMAPP) | Universal C5 isoprenoid building blocks | mdpi.commdpi.com |
| Geranylgeranyl Diphosphate (GGPP) | C20 universal diterpenoid precursor | mdpi.com |
| Taxa-4(5),11(12)-diene | First committed intermediate with taxane skeleton | nih.govnih.gov |
| Taxa-4(20),11(12)-dien-5α-ol | Early hydroxylated intermediate | pnas.org |
| 10-deacetylbaccatin III (10-DAB III) | Advanced intermediate; direct precursor to baccatin III and potentially this compound | nih.govnih.gov |
| Baccatin III | Core taxane structure for side-chain attachment | nih.gov |
| N-debenzoyl-N-tigloyl-taxol (hypothetical) or similar intermediate | Immediate precursor to this compound before final acylation | nih.govnih.gov |
The taxane biosynthetic pathway is highly branched, leading to the production of hundreds of different taxoids. These branches compete for common intermediates, and their regulation is critical in determining the final product profile, including the yield of this compound.
One significant branch point involves the hydroxylation of the taxane core at the C14 position by taxane 14β-hydroxylase. researchgate.net This hydroxylation creates a family of 14-hydroxy taxoids that are not on the direct pathway to paclitaxel (B517696) or this compound, thus diverting precursors away from their synthesis. nih.govresearchgate.net Down-regulation of the gene for this enzyme has been shown to increase the production of paclitaxel, a strategy that could potentially enhance this compound yields as well. researchgate.net
Another critical branching occurs early in the pathway. After the formation of taxadien-5α-ol, the pathway can proceed via hydroxylation at C13 or acylation at C5, followed by hydroxylation at C10. encyclopedia.pub Studies on the expression of genes following elicitation with methyl jasmonate in Taxus cuspidata cell cultures revealed a preference for one branch. nih.gov Transcripts for 13α-hydroxylase (T13αH) were abundant, while those for taxadienol 5α-O-acetyltransferase (TDAT) and taxane 10β-hydroxylase (T10βH) were not highly expressed, indicating a regulatory preference at this juncture. nih.gov
The final steps of side-chain acylation also represent a crucial divergence point. The pool of N-deacylated taxoid precursors can be acylated by different acyl-CoA donors. The formation of paclitaxel requires benzoyl-CoA, while this compound requires tigloyl-CoA. nih.govnih.gov The relative availability of these acyl donors and the specificity of the respective N-acyltransferases are key regulatory factors.
Enzymatic Characterization in this compound Biosynthesis
The biosynthesis of this compound is orchestrated by a series of specialized enzymes that catalyze specific transformations of the taxane molecule.
While many enzymes in the general taxane pathway have been identified, the specific enzyme that attaches the tigloyl group to form this compound has been a subject of investigation. The enzyme responsible for the final step of paclitaxel synthesis, 3'-N-debenzoyltaxol N-benzoyltransferase (DBTNBT), has been cloned and characterized. pnas.org Functional analysis of this enzyme revealed that it is highly specific for benzoyl-CoA and does not catalyze the transfer of a tigloyl group from tigloyl-CoA to form this compound. nih.govnih.gov This finding strongly suggests that a distinct N-acyltransferase is responsible for the final step in this compound biosynthesis.
Other key enzymes in the pathway leading to the this compound precursor, baccatin III, have been extensively studied. These include:
Taxadiene Synthase (TS): Catalyzes the cyclization of GGPP. nih.gov
Cytochrome P450 Hydroxylases: A family of enzymes responsible for multiple oxygenation steps, such as taxadiene 5α-hydroxylase, taxane 13α-hydroxylase, and taxane 10β-hydroxylase. pnas.org
Acyltransferases: Enzymes like taxadien-5α-ol O-acetyltransferase (TAT) and 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT) that add acetyl groups to the taxane core. mdpi.compnas.org
Baccatin III:3-amino-3-phenylpropanoyl-CoA transferase (BAPT): This enzyme attaches the C-13 side chain to baccatin III. researchgate.netnih.gov
Interactive Data Table: Key Enzymes in the Taxane Biosynthetic Pathway
| Enzyme | Abbreviation | Function | Reference |
|---|---|---|---|
| Geranylgeranyl Diphosphate Synthase | GGPPS | Synthesizes GGPP from IPP and DMAPP | mdpi.comnih.gov |
| Taxadiene Synthase | TS | Cyclizes GGPP to taxa-4(5),11(12)-diene | nih.gov |
| Taxane 13α-hydroxylase | T13αH | Hydroxylates the taxane core at the C-13 position | pnas.org |
| 10-deacetylbaccatin III-10-O-acetyltransferase | DBAT | Converts 10-DAB III to baccatin III | nih.govfrontiersin.org |
| 3'-N-debenzoyl-N-tigloyltransferase (Putative) | - | Catalyzes the final N-tigloylation step to form this compound | nih.govnih.gov |
| 3'-N-debenzoyltaxol N-benzoyltransferase | DBTNBT | Catalyzes the final N-benzoylation step to form paclitaxel (Does NOT form this compound) | nih.govnih.gov |
The substrate specificity of the enzymes in the taxane pathway is a critical determinant of the final product profile. As noted, the N-benzoyltransferase (DBTNBT) that completes paclitaxel synthesis is highly selective for its aroyl-CoA co-substrate, preferring benzoyl-CoA and showing no activity with tigloyl-CoA, hexanoyl-CoA, or butanoyl-CoA. nih.govnih.gov This high degree of specificity implies the existence of other N-transferases that are responsible for the formation of related taxoids like this compound (from tigloyl-CoA), taxol C (from hexanoyl-CoA), and taxol D (from butanoyl-CoA). nih.gov
The catalytic mechanism for these acyltransferases generally involves a conserved HXXXDG motif, which is crucial for their catalytic activity. mdpi.com The enzymes function by binding both the taxane substrate and the acyl-CoA donor, facilitating the transfer of the acyl group to a specific hydroxyl or amino group on the taxane molecule.
Studies on cytochrome P450 hydroxylases have also indicated a degree of substrate flexibility, which might contribute to the diversity of taxoids. The order of hydroxylation and acylation reactions is not strictly linear, and some hydroxylases can act on multiple intermediates, suggesting the possibility of more than one route to key intermediates like baccatin III. pnas.org
Genetic and Genomic Approaches to this compound Biosynthesis
Advances in genetics and genomics have been instrumental in identifying the genes that encode the enzymes of the taxane biosynthetic pathway. The discovery of these genes is crucial for understanding the regulation of this compound production and for metabolic engineering efforts aimed at increasing its yield.
Using techniques like PCR-based differential display cloning and next-generation sequencing (e.g., transcriptome analysis), researchers have identified a family of cytochrome P450 and acyltransferase genes in Taxus species. pnas.orgpnas.org By expressing these candidate genes in heterologous systems like yeast or E. coli and testing the function of the resulting recombinant enzymes, their roles in the pathway have been confirmed. pnas.orgpnas.org
Gene expression profiling in Taxus cell cultures has provided insights into the regulation of the pathway. For example, the application of elicitors like methyl jasmonate leads to a coordinated up-regulation of many pathway genes, including GGPPS, TS, and various hydroxylases and acyltransferases, resulting in increased accumulation of both paclitaxel and this compound. encyclopedia.pubnih.gov Interestingly, these studies often show that the transcript levels for the terminal enzymes in the pathway are significantly lower than those for early pathway enzymes, suggesting that these final steps may be rate-limiting. nih.gov
More recent approaches using CRISPR-guided DNA methylation have been employed to control the flux of precursors into the taxane pathway. frontiersin.orgfrontiersin.orgresearchgate.net By repressing genes in competing pathways, such as the phenylpropanoid pathway which also uses phenylalanine, it is possible to channel more precursors towards taxane biosynthesis, thereby increasing the production of paclitaxel and potentially this compound. frontiersin.orgfrontiersin.org These systems genetics approaches are powerful tools for dissecting the complex regulatory networks that govern the biosynthesis of these valuable compounds. elifesciences.org
Identification and Characterization of Biosynthetic Gene Clusters
The biosynthesis of this compound is intricately linked to that of paclitaxel (Taxol), as both are complex diterpenoid alkaloids known as taxanes, produced by species of the yew tree (Taxus). The elucidation of the genetic blueprint for this compound biosynthesis has therefore progressed in parallel with the broader investigation into the paclitaxel biosynthetic pathway. The search for the complete set of genes, originally proposed to involve 19 enzymes, has been a significant challenge in natural product chemistry since the late 1990s. biorxiv.org This complexity arises from the large and intricate genome of Taxus species and the fact that this compound is one of nearly 600 taxanes isolated from these plants. biorxiv.org
A significant breakthrough in understanding taxane biosynthesis came with the sequencing and assembly of high-quality, chromosome-level genomes for several Taxus species, including Taxus chinensis var. mairei and Taxus yunnanensis. biorxiv.orgresearchgate.net These genomic resources have been invaluable for identifying the genes involved and the mechanisms controlling their expression. oup.com
Genome mining, a process that uses computational tools to identify biosynthetic gene clusters (BGCs), has been a key strategy. jmicrobiol.or.krfrontiersin.org These analyses led to the discovery that genes for the initial steps of the paclitaxel pathway are organized in a "taxadiene gene cluster". biorxiv.orgresearchgate.net This cluster was identified through the co-localization of genes encoding taxadiene synthase (TS) and several cytochrome P450 (CYP450) enzymes responsible for subsequent oxygenation steps. biorxiv.orgresearchgate.net For instance, in Taxus chinensis, the genes for taxadiene synthase and related CYP725A P450s are clustered on chromosome 9. oup.comresearchgate.net The formation of this taxadiene gene cluster is thought to have resulted from gene duplication events. biorxiv.org
The final steps of the pathway, which differentiate paclitaxel from this compound, involve the attachment of a specific side chain to the baccatin III core. The biosynthesis of paclitaxel involves the attachment of an N-benzoyl phenylisoserine (B1258129) side chain. nih.gov In contrast, this compound synthesis involves the attachment of an N-tigloyl side chain. nih.gov The enzymes responsible for these final acylation steps are acyltransferases. While much of the research has focused on the paclitaxel-specific enzyme, the discovery of the broader taxane biosynthetic pathway provides the framework for identifying the specific transferase responsible for adding the tigloyl group to produce this compound.
The characterization of these gene clusters involves not only sequence analysis but also functional validation. This is often achieved through heterologous expression, where candidate genes from Taxus are expressed in a host organism like Nicotiana benthamiana or yeast to confirm their enzymatic function. biorxiv.orgoup.com This approach has been successful in identifying a minimal set of genes sufficient for the de novo biosynthesis of baccatin III, the direct precursor to both paclitaxel and this compound. biorxiv.orgresearchgate.net
Table 1: Key Gene Types in this compound and Paclitaxel Biosynthesis
| Gene/Enzyme Class | Function in Pathway | Example |
| Diterpene Synthase | Catalyzes the first committed step: cyclization of geranylgeranyl diphosphate (GGPP) to the taxadiene core. nih.govnih.gov | Taxadiene Synthase (TS) |
| Cytochrome P450 Monooxygenases (CYP450s) | Perform a series of complex oxygenation reactions on the taxane core. biorxiv.orgchemrxiv.org | Taxadiene 5α-hydroxylase (T5αH), Taxane 10β-hydroxylase (T10βH) |
| Acyltransferases | Add acetyl, benzoyl, or tigloyl groups to the taxane core and side chain. biorxiv.orgnih.gov | 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT), Baccatin III O-phenylpropanoyltransferase (BAPT) |
| Aminomutase | Involved in the synthesis of the C-13 side chain precursor. frontiersin.org | Phenylalanine aminomutase (PAM) |
Gene Expression Profiling and Transcriptional Regulation Studies in Producer Systems
Understanding the regulation of the this compound biosynthetic pathway is crucial for optimizing its production in plant cell cultures, a promising alternative to extraction from yew trees. Gene expression profiling studies, primarily using techniques like RNA gel blot analysis, RT-PCR, and transcriptomics, have provided significant insights into how the pathway is controlled, particularly in response to elicitors. oup.comnih.gov
Elicitors are compounds that stimulate secondary metabolite production in plant cell cultures. Methyl jasmonate (MJ) is a well-studied elicitor for taxane biosynthesis. nih.govpsu.edu Studies on Taxus cuspidata cell lines have shown that upon treatment with MJ, the accumulation of both paclitaxel and this compound is significantly increased. nih.gov
Transcriptional analysis of these elicited cell cultures reveals a coordinated up-regulation of many genes within the biosynthetic pathway. For example, the expression of early pathway genes, such as geranylgeranyl diphosphate synthase (GGPPS), taxadiene synthase (TASY), and taxadiene 5α-hydroxylase (T5αH), is rapidly induced within hours of MJ treatment. nih.gov Similarly, genes encoding later-stage enzymes like 10-deacetylbaccatin III-10-O-acetyl transferase (DBAT) and baccatin III:3-amino-3-phenylpropanoyl-transferase (BAPT) are also up-regulated, though the transcript levels for the terminal enzymes are often lower than those for the early steps. nih.gov
These expression studies have revealed potential regulatory bottlenecks in the pathway. The relatively low steady-state transcript levels of the terminal acyltransferase genes, such as DBTNBT (debenzoyl-2-deoxytaxol N-benzoyltransferase) for paclitaxel, suggest these steps could be rate-limiting. nih.gov This implies that the specific acyltransferase responsible for adding the tigloyl group in this compound biosynthesis may also be a key control point. Identifying and overexpressing this specific gene could be a strategy to preferentially increase this compound yield.
Table 2: Elicitor Effects on Taxane Production and Gene Expression in Taxus Cell Culture
| Parameter | Observation | Reference |
| Metabolite Accumulation | After 7 days of Methyl Jasmonate (100 µM) elicitation, this compound accumulated to 2.2 mg/L and paclitaxel to 3.3 mg/L. | nih.gov |
| Early Gene Expression | Transcripts for GGPPS, TASY, and T5αH were up-regulated within 6 hours of elicitation. | nih.gov |
| Late Gene Expression | Transcripts for DBAT, DBBT, and BAPT were up-regulated upon elicitation. | nih.gov |
| Regulatory Bottlenecks | Steady-state transcript levels for terminal enzymes (BAPT, DBTNBT) were much lower than for early pathway enzymes. | nih.gov |
Synthetic Chemistry Approaches to Cephalomannine and Its Analogues
Total Synthesis Strategies for Cephalomannine (B1668392) and Taxane (B156437) Core Structures
The total synthesis of taxanes is a benchmark achievement in organic chemistry, showcasing the power of modern synthetic methods to construct highly complex, polyoxygenated natural products. uni-konstanz.deresearchgate.net While total synthesis of this compound itself is not as widely reported as that of Paclitaxel (B517696), the strategies developed for the common taxane core are directly applicable. These syntheses are often categorized into two main phases: the "cyclase phase," which assembles the core carbon skeleton, and the "oxidase phase," which installs the intricate oxygenation patterns. acs.orgnih.govnih.gov
Creating the taxane core's multiple contiguous stereocenters with precise control is a central challenge. nih.gov Researchers have developed various stereoselective and asymmetric strategies to address this.
Asymmetric Induction : An early and critical step in many taxane syntheses is the establishment of the initial stereochemistry, which then directs the formation of subsequent stereocenters. One approach introduces asymmetry via an enantioselective conjugate addition to form an all-carbon quaternary center, from which other stereocenters are subsequently fixed through substrate control. nih.gov
Diels-Alder Reactions : The Diels-Alder cycloaddition has proven to be a powerful tool for constructing the 6/8/6 tricyclic system. researchgate.netrhhz.net Tandem Diels-Alder strategies have been employed to create the B/C cis-fused taxane nucleus with high stereoselectivity in a minimal number of steps from acyclic precursors. researchgate.net In some convergent syntheses, a Diels-Alder reaction between a diene and a dienophile, tethered by a boron atom, facilitates a highly controlled endo cycloaddition to form a key ring of the taxane structure. wikipedia.org
Aldol (B89426) Cyclizations : Intramolecular aldol reactions are frequently used to close the eight-membered B-ring, a key step in forming the complete 6/8/6 core structure. nih.gov These reactions can proceed with high stereoselectivity, controlled by the existing stereochemistry in the precursor molecule. rhhz.net
Synthetic chemists have explored both linear and convergent pathways to assemble the complex taxane skeleton. rhhz.netuni-konstanz.de Each strategy offers distinct advantages and disadvantages.
| Synthesis Strategy | Description | Key Examples | Advantages | Disadvantages |
| Linear | Reagents are added sequentially to build the molecule from a starting material. | Holton Synthesis, Baran Two-Phase Synthesis nih.govwikipedia.orguni-konstanz.de | Powerful for medicinal chemistry exploration (analogue generation). acs.orgnih.gov | Can have very low overall yields; challenges in late-stage modifications. acs.orgnih.gov |
| Convergent | Key fragments of the molecule are synthesized independently and then combined. | Nicolaou Synthesis wikipedia.orguni-konstanz.de | Generally higher overall yield; shorter longest linear sequence. acs.org | Coupling of complex fragments can be challenging. acs.org |
Semi-Synthesis Methodologies from Naturally Abundant Precursors
The primary structural difference between this compound and Paclitaxel lies in the N-acyl group of the C-13 side chain: this compound has a tigloyl group, whereas Paclitaxel has a benzoyl group. ru.nl Several methods have been developed to chemically convert the more abundant this compound into the clinically used Paclitaxel.
A common strategy involves the selective cleavage of the tigloyl group followed by re-acylation with a benzoyl group. One patented process describes a multi-step conversion:
Dihydroxylation : The double bond in the tigloyl side chain of this compound is dihydroxylated. google.com
Cleavage : The resulting diol is cleaved, for instance through ozonolysis, to form a pyruvyl intermediate (3'-N-debenzoyl-3'-N-pyruvyltaxol). google.com
Removal and Benzoylation : The pyruvyl group is removed, and the resulting amine is then benzoylated at the C-2' position to yield Paclitaxel. google.com
Another approach involves the selective cleavage of the entire C-13 side chain from this compound to produce Baccatin (B15129273) III, a key intermediate that can then be coupled with a synthetically prepared phenylisoserine (B1258129) side chain to afford Paclitaxel. google.comannualreviews.org Biocatalytic methods using enzymes like C-13 taxolase have also been developed to efficiently cleave the side chain from a mixture of taxanes, including this compound, to yield a common precursor for semi-synthesis. annualreviews.org
The taxane skeleton serves as a versatile scaffold for creating novel derivatives with potentially improved properties. researchgate.netescholarship.org Strategic functionalization focuses on modifying specific positions on the core structure.
Late-stage functionalization, particularly through C-H oxidation, is a powerful strategy for introducing new functional groups onto the complex taxane core. nih.govescholarship.org This approach mimics the "oxidase phase" of biosynthesis, where allylic C-H bonds at positions like C5 and C10, and others adjacent to existing functionality, are targeted for oxidation. acs.orgnih.gov For instance, developing selective oxidation reactions for the C5, C10, and C13 positions on a minimally functionalized taxane core allows for a divergent synthesis of various natural products. acs.org These chemical transformations can often reproduce the inherent reactivity observed with oxidase enzymes in nature. acs.org This allows chemists to access a wide range of taxane analogues that would be difficult to obtain from natural sources or through total synthesis alone. escholarship.org
Development of Advanced Synthetic Methodologies for Taxane Scaffolds
The enduring challenge of taxane synthesis continues to inspire the development of novel and powerful chemical reactions and strategies. frontiersin.org These advanced methodologies aim to build the complex polycyclic framework with greater efficiency, precision, and diversity.
Skeletal Remodeling : A recent and powerful strategy involves the skeletal remodeling of simpler, readily available natural products. For example, a unified synthesis of four different taxane cores was achieved starting from the monoterpenoid (S)-carvone. nih.govescholarship.org This approach uses transition metal-catalyzed C-C bond cleavage and rearrangement reactions to reorganize the simpler carbon skeleton into the complex 6/8/6 taxane framework. nih.govescholarship.org
Photocycloadditions : Bio-inspired photochemical reactions have been employed to forge key bonds in the taxane core. An unprecedented visible light-induced transannular [2+2] photocycloaddition was used to transform a classical taxane core into a nonclassical cyclotaxane core. nih.gov In the synthesis of the complex taxane Canataxpropellane, an alkene-arene-ortho-photocycloaddition was a key step in creating a cyclobutane (B1203170) ring and establishing four quaternary stereocenters simultaneously. chemrxiv.org
Novel Ring-Forming Reactions and Cyclization Strategies in Taxane Chemistry
The synthesis of the complex taxane core, the fundamental skeleton of this compound, has been a significant challenge in organic chemistry, spurring the development of innovative ring-forming reactions and cyclization strategies. The characteristic 6-8-6 tricyclic system of taxanes requires precise stereochemical control and the efficient construction of a sterically hindered eight-membered B-ring.
Early strategies often focused on intramolecular reactions to forge the complex core. For instance, intramolecular Diels-Alder reactions were explored, although some approaches required an aromatic C-ring or omitted the geminal dimethyl group, which is a key feature of the taxane skeleton. uni-muenchen.de A significant challenge in many taxane syntheses is the formation of the eight-membered B-ring. uni-muenchen.de
More recent and powerful approaches have employed a variety of cyclization methods. The Baran group's "two-phase approach" to taxane synthesis is a notable example, which involves a "cyclase phase" for a series of ring-forming events followed by an "oxidase phase." escholarship.org Key cyclization reactions that have been successfully employed in the synthesis of taxane cores include:
Intramolecular Aldol Cyclization: This strategy has been used to construct the eight-membered B-ring. For example, the enolization of a diketone precursor using lithium bis(trimethylsilyl)amide (LHMDS) can trigger an intramolecular aldol cyclization, successfully forming the 6/8/6 core of the taxanes. escholarship.org
Pinacol (B44631) Cyclization: Asymmetric total syntheses of taxoids have utilized intramolecular pinacol cyclization for the formation of the ABC ring system. jst.go.jp
Radical Cyclization: A titanium(III)-mediated epoxide-ring opening followed by a radical cyclization has been used to synthesize the C-ring from precursors like (S)-carvone. escholarship.org
[2+2] Photocycloaddition: The de Mayo reaction, a type of [2+2] photocycloaddition, has been applied to prepare the central eight-membered ring. uni-muenchen.de This involves the stereoselective photocycloaddition of a cyclohexene (B86901) to a bicyclic precursor, which establishes the crucial C-8 configuration of the taxane framework. uni-muenchen.de
Ring Expansion Strategies: An alternative to direct cyclization is the expansion of a smaller ring. One such method involves the cyclopropanation of a seven-membered α,β-unsaturated ketone. Subsequent reductive or nucleophilic opening of the internal cyclopropane (B1198618) bond results in a ring expansion to form the eight-membered B-ring of the taxane core. google.com Another approach involves the rearrangement of a bicyclic intermediate upon treatment with boron trifluoride etherate to achieve the correct trans fusion between the B and C rings. google.com
These diverse strategies highlight the ingenuity required to assemble the intricate taxane architecture, providing pathways not only to this compound itself but also to a wide array of its structural analogues.
Table 1: Key Cyclization Strategies in Taxane Synthesis
| Cyclization Strategy | Key Reagents/Conditions | Ring Formed | Reference |
|---|---|---|---|
| Intramolecular Aldol Cyclization | Lithium bis(trimethylsilyl)amide (LHMDS) | B-ring | escholarship.org |
| Intramolecular Pinacol Coupling | Samarium(II) iodide | A-ring | jst.go.jp |
| Radical Cyclization | Ti(III)-mediated epoxide opening | C-ring | escholarship.org |
| [2+2] Photocycloaddition (de Mayo) | UV light, cyclohexene | B-ring | uni-muenchen.de |
| Ring Expansion (via cyclopropanation) | Gem-methyl cyclopropanation, reductive cleavage | B-ring | google.com |
Selective Functional Group Interconversions and Derivatization Techniques
The chemical modification of this compound is crucial for separating it from co-isolated natural products like paclitaxel and for creating novel analogues for structure-activity relationship studies. These modifications rely on selective functional group interconversions (FGI) that target specific reactive sites on the complex molecule.
A primary challenge in working with extracts from Taxus species is the separation of this compound from paclitaxel, as they are structurally very similar. arizona.edu The key difference lies in the N-acyl side chain at the C-3' position: this compound possesses a tigloyl group, while paclitaxel has a benzoyl group. researchgate.net This structural nuance allows for chemoselective modifications.
Oxidative Cleavage: The tigloyl group's carbon-carbon double bond in this compound is susceptible to oxidation, a feature not present in paclitaxel's benzoyl group. This difference is exploited for separation and conversion.
Ozonolysis: Treatment of a mixture with ozone selectively cleaves the double bond of the tigloyl side chain of this compound, altering its chemical properties and allowing for its separation from paclitaxel. epa.gov
Dihydroxylation and Cleavage: A common method involves the dihydroxylation of the tigloyl group's double bond using an oxidizing agent like osmium tetroxide (OsO₄). arizona.edugoogle.com This forms a diol intermediate. Subsequent cleavage of this diol allows for the removal of the original side chain, leading to an N-deacyl intermediate which can then be re-acylated to produce paclitaxel or other analogues. google.com
Acylation and Derivatization: The free amine generated after removing the native side chain is a key intermediate for derivatization. This amine (N-debenzoyltaxol) can be acylated with various reagents to produce a library of N-acyl analogues. google.com For instance, reacting the amine with a desired acid in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) can furnish new taxoids. google.com This approach allows for systematic modification of the side chain to probe its role in biological activity.
The metabolism of this compound is also influenced by its side chain structure. In vitro studies with human liver microsomes have shown that this compound is metabolized to monohydroxylated products, with hydroxylation occurring at the C4'' position of the tigloyl group and the C6 position of the taxane core. researchgate.net This contrasts with the metabolic profile of paclitaxel and underscores how side chain modifications can influence the pharmacokinetic properties of taxoids.
These selective transformations are fundamental tools in the synthetic chemistry of this compound, enabling both the conversion of this natural product into the more clinically established paclitaxel and the generation of novel derivatives for further investigation.
Table 2: Selective Functional Group Interconversions for this compound
| Technique | Reagent(s) | Target Functional Group | Outcome | Reference |
|---|---|---|---|---|
| Dihydroxylation | Osmium tetroxide (OsO₄) | Tigloyl C=C double bond | This compound-diol | arizona.edugoogle.com |
| Ozonolysis | Ozone (O₃) | Tigloyl C=C double bond | Oxidative cleavage for separation | epa.gov |
| N-Acylation | Acylating agent, DCC | C-3' Amine (post-cleavage) | Synthesis of N-acyl analogues | google.com |
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| (S)-carvone |
| Acetic anhydride |
| Baccatin III |
| Benzoyl group |
| Boron trifluoride etherate |
| This compound |
| Cyclohexene |
| Dicyclohexylcarbodiimide (DCC) |
| Lithium bis(trimethylsilyl)amide (LHMDS) |
| Osmium tetroxide (OsO₄) |
| Ozone |
| Paclitaxel |
Medicinal Chemistry and Structure Activity Relationship Sar Studies on Cephalomannine Derivatives
Design Principles for Cephalomannine (B1668392) Analogues and Strategic Structural Modifications
The design of this compound analogues is guided by strategic modifications to its core structure to improve its pharmacological profile. nih.gov Research has centered on altering specific functional groups to enhance properties such as target binding affinity and cytotoxicity against cancer cells. nih.gov
Modifications at the C-13 Side Chain and Baccatin (B15129273) Core
The C-13 side chain and the baccatin core of this compound are critical for its biological activity. nih.govuco.esgrafiati.com Modifications at these sites have been a primary focus of SAR studies.
The tigloyl group at the 3'-N position of the C-13 side chain is a key differentiator of this compound from paclitaxel (B517696). nih.gov Studies involving the catalytic hydrogenation or epoxidation of the double bond in this side chain have yielded pairs of diastereoisomers. nih.govresearchgate.net These modifications significantly impact the stereoconfiguration of the N-acyl side chain, which in turn influences cytotoxic activity. nih.gov For instance, a derivative obtained through this modification showed superior activity in BCG-823 tumor cells compared to paclitaxel. nih.gov Another analog demonstrated enhanced activity in HCT-8 and A549 tumor cell lines. nih.gov
The baccatin core, the fundamental tetracyclic framework of taxanes, has also been a target for structural alterations. grafiati.com Modifications to the C2-benzoyl group, for example, have been explored to enhance activity. researchgate.netnih.gov A series of C2-modified 10-deacetyl-7-propionyl this compound derivatives were designed, with some meta-substituted benzoate (B1203000) analogues showing potent activity against both drug-sensitive and drug-resistant tumor cells. researchgate.netnih.gov
| Modification Site | Type of Modification | Observed Effect on Biological Activity | Reference |
| C-13 Side Chain | Catalytic hydrogenation of tigloyl group | Creation of diastereomers with altered cytotoxicity. | nih.gov |
| C-13 Side Chain | Epoxidation of tigloyl group double bond | Production of paclitaxel analogs with varying efficacy in different tumor cell lines. | nih.govresearchgate.net |
| C2 of Baccatin Core | Introduction of meta-substituted benzoates | Potent activity against both drug-sensitive and drug-resistant tumor cells. | researchgate.netnih.gov |
Impact of C7- and C10-Modifications on Biological Activity
Modifications at the C7 and C10 positions of the baccatin core have been shown to modulate the biological activity of this compound derivatives. nih.gov The presence and nature of acyl groups at these positions are crucial determinants of cytotoxicity and interaction with the microtubule target. nih.gov
Research has indicated that C10 deacetylation in combination with C7 acylation can influence the compound's ability to bind to tubulin. researchgate.net For example, 10-deacetylthis compound (B194024) was found to be less active than this compound itself. researchgate.net Conversely, the introduction of different acyl groups at the C7 position of 10-deacetylthis compound derivatives led to varied effects. While some 7-acyl derivatives showed decreased activity with increasing length of the acyl chain, others, like the 10-deacetyl-7-propionyl cephalomannines, served as a basis for further modifications that yielded highly potent compounds. researchgate.netresearchgate.net Modeling studies suggest that the size of substituents at C7 and C10 can influence the conformation of key elements in microtubule lateral interactions, thereby affecting the stability of the microtubule assembly. nih.gov
| Compound/Modification | Position(s) Modified | Resulting Biological Activity | Reference |
| 10-deacetylthis compound | C10 | Less active towards drug-sensitive and drug-resistant cell lines. | researchgate.net |
| 7-acyl derivatives | C7 | Activity decreased with increasing length of the C7 side chain (acetyl to butyryl). | researchgate.net |
| C2-modified 10-deacetyl-7-propionyl cephalomannines | C2, C7, C10 | Some analogues showed potent cytotoxicity against drug-sensitive and resistant cells. | researchgate.net |
Development of Diastereomers and Stereoisomers for SAR Analysis
The generation of diastereomers and stereoisomers is a key strategy in SAR studies of this compound to understand the three-dimensional requirements for its biological activity. numberanalytics.comlibretexts.org Diastereomers, being stereoisomers that are not mirror images, can exhibit different physical and chemical properties, including biological activity. numberanalytics.comlibretexts.org
The synthesis of paclitaxel analogs from this compound through modifications of the C-13 side-chain double bond has produced pairs of diastereoisomers. nih.govbiocrick.com These diastereomers were separated and their stereoconfigurations determined using techniques like NMR and CD spectroscopy. nih.govbiocrick.com Subsequent evaluation of their cytotoxic activities revealed that the stereochemistry of the N-acyl side chain has a significant impact on potency. nih.gov For example, the diastereomers of dibromo-7-epi-10-deacetylthis compound were isolated and characterized, showing that one isomer possessed a potency profile very similar to paclitaxel, while the other was slightly less active. nih.gov This highlights the importance of specific stereochemical arrangements for optimal interaction with the biological target. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of this compound derivatives with their biological activity. nih.govresearchgate.netresearchgate.netacs.org These models aim to predict the activity of new analogues and guide the design of more potent compounds. nih.govresearchgate.netacs.org
For a series of C2-modified 10-deacetyl-7-propionyl cephalomannines, QSAR studies have been conducted to understand their binding affinities to β-tubulin and their cytotoxic activities against both drug-sensitive and drug-resistant tumor cells. nih.govresearchgate.net These studies have identified hydrophobicity and molar refractivity of the substituents as key determinants of activity. nih.govresearchgate.net The models developed showed good predictive ability and were validated through internal and external tests. nih.govresearchgate.netacs.org Based on these QSAR models, several this compound analogues have been proposed as potential synthetic targets with high predicted biological activities. nih.govresearchgate.netacs.org
Investigation of Pharmacophoric Requirements for Specific Molecular Interactions
The pharmacophore of a drug molecule represents the essential three-dimensional arrangement of functional groups required for biological activity. nih.gov For taxanes like this compound, the pharmacophore is crucial for its interaction with β-tubulin. nih.gov
SAR studies on this compound derivatives have helped to elucidate these pharmacophoric requirements. nih.gov The baccatin core provides the essential scaffold, while modifications at C2, C7, C10, and the C13 side chain fine-tune the interaction with the tubulin binding pocket. nih.gov For instance, the C2-benzoyl group and the taxane (B156437) ring system are considered essential for microtubule binding. researchgate.net The C-13 side chain is thought to provide specific binding interactions. researchgate.net Docking studies of diastereomeric dibromo-7-epi-10-deacetylthis compound analogues have suggested that a "T-shaped" conformation best fits the tubulin binding pocket, similar to paclitaxel. nih.gov These studies also identified potential halogen bonding between the bromine atoms of the analogues and amino acid residues in β-tubulin, a finding that could guide the design of new derivatives with enhanced binding. nih.gov
Research on Overcoming Drug Resistance through this compound Analog Design
A significant challenge in cancer chemotherapy is the development of drug resistance. nih.govnih.gov Research on this compound has focused on designing analogues that can overcome common resistance mechanisms, such as the overexpression of P-glycoprotein (P-gp) and mutations in β-tubulin. researchgate.netnih.govnih.gov
A key strategy has been the development of taxanes with very high binding affinity for β-tubulin. researchgate.netnih.gov The hypothesis is that such high-affinity binders can counteract drug resistance. researchgate.netnih.gov To this end, a series of C2-modified 10-deacetyl-7-propionyl this compound derivatives were synthesized and evaluated. researchgate.netnih.gov Some of these analogues, particularly those with meta-substitutions on the C2-benzoate ring, exhibited potent activity against both drug-sensitive and drug-resistant cell lines. researchgate.netnih.gov These compounds were often more cytotoxic than paclitaxel, especially against resistant cells, and demonstrated a high affinity for β-tubulin. researchgate.netnih.gov The development of these potent this compound derivatives supports the idea that enhancing tubulin binding is a viable approach to overcoming drug resistance. researchgate.netnih.gov
| Compound Series | Design Strategy | Outcome | Reference |
| C2-modified 10-deacetyl-7-propionyl cephalomannines | Enhance binding affinity to β-tubulin | Potent cytotoxicity against drug-sensitive and drug-resistant tumor cells. | researchgate.netnih.gov |
| Dibromo-7-epi-10-deacetylthis compound diastereomers | Introduce halogen atoms for potential new interactions | One isomer showed potency similar to paclitaxel; potential for halogen bonding with tubulin. | nih.gov |
Molecular and Cellular Mechanisms of Action of Cephalomannine
Microtubule Dynamics Modulation by Cephalomannine (B1668392): A Mechanistic Perspective
The principal mechanism of action for this compound, like other taxanes, revolves around its ability to interfere with the normal function of microtubules, which are critical components of the cellular cytoskeleton.
This compound targets the β-tubulin subunit of the αβ-tubulin heterodimer, the fundamental building block of microtubules. It binds to a specific pocket known as the taxane-binding site, located on the interior surface of the microtubule. This binding event is a key step in its mechanism of action. nih.govnih.govresearchgate.net
The stabilization of microtubules by this compound is thought to be a result of its ability to strengthen the lateral contacts between the protofilaments that form the microtubule cylinder. mdpi.com Upon binding, this compound induces a conformational change in β-tubulin, particularly affecting the M-loop, a region critical for the lateral association between tubulin protofilaments. nih.govresearchgate.netelifesciences.org This induced structural shift facilitates more stable inter-protofilament interactions, effectively locking the tubulin dimers into the microtubule lattice and preventing their disassembly. elifesciences.orgnih.gov By promoting the assembly of tubulin and stabilizing the resulting polymer, this compound shifts the equilibrium from tubulin dimers towards microtubules. mdpi.comresearchgate.net
In vitro assays are crucial for understanding the direct effects of compounds on microtubule dynamics. Such studies, often employing turbidity or fluorescence-based measurements, demonstrate that taxanes like this compound enhance the rate and extent of tubulin polymerization, even under conditions that would normally favor disassembly (e.g., low temperature or absence of GTP). cytoskeleton.comcytoskeleton.com this compound promotes the assembly of tubulin dimers into stable microtubules. researchgate.net These stabilized microtubules are highly resistant to depolymerization by agents such as calcium ions or dilution. nih.gov This hyperstabilization disrupts the normal dynamic instability of microtubules, which is essential for their physiological functions.
The dynamic nature of microtubules is paramount during cell division, where they form the mitotic spindle responsible for segregating chromosomes. By aberrantly stabilizing these microtubules, this compound disrupts the delicate balance of polymerization and depolymerization required for proper spindle function. The resulting mitotic spindle is dysfunctional, preventing the correct alignment and separation of chromosomes. researchgate.net
This disruption activates a critical cellular surveillance mechanism known as the spindle assembly checkpoint, leading to a prolonged arrest of the cell cycle in the G2/M phase. mdpi.comnih.govnih.govwikipedia.orgfrontiersin.org Cells are unable to proceed into anaphase and complete mitosis, a hallmark effect of microtubule-stabilizing agents. This sustained G2/M arrest can ultimately trigger apoptotic cell death.
| Cell Line | Observed Effect | Finding |
| Hepatocellular Carcinoma (HCC) Cells | G1/S Phase Arrest | This compound was found to inhibit tumor cell proliferation in vitro and in vivo via G1/S phase arrest. nih.gov |
| Prostate Cancer (PCa) Cells | G1 Phase Arrest | Treatment with this compound led to G1 phase arrest in prostate cancer cells. nih.gov |
| Drug-Resistant NSCLC Cells | G2/M Phase Arrest | A derivative of this compound, TM2, caused cell cycle arrest in the G2/M phase in drug-resistant non-small cell lung cancer cells. researchgate.net |
Molecular Targeting and Binding Site Characterization
Beyond its well-established role as a microtubule stabilizer, research has identified other direct and indirect protein targets of this compound, broadening its mechanistic profile.
Recent studies have expanded the list of proteins directly affected by this compound, suggesting a multi-targeted mechanism of action.
APEX1 and HIF-1α : In lung cancer cells under hypoxic conditions, this compound has been shown to exert inhibitory effects by suppressing the interaction between Apurinic/apyrimidinic endonuclease-1 (APEX1) and Hypoxia-inducible factor-1α (HIF-1α). nih.govbohrium.com This disruption interferes with hypoxia-induced cellular functions that contribute to tumor progression. nih.gov
UBE2S : this compound can inhibit the expression of Ubiquitin-conjugating enzyme E2S (UBE2S). nih.govresearchgate.net In studies on prostate cancer and hepatocellular carcinoma, a decrease in UBE2S expression was observed with increasing concentrations of this compound, correlating with inhibited cell proliferation. nih.govresearchgate.net
DNA polymerase alpha : In vitro studies have demonstrated that this compound selectively inhibits the activity of DNA polymerase alpha, an enzyme critical for the initiation of DNA replication. This inhibition was found to be noncompetitive with respect to both the DNA template-primer and the dNTP substrate.
Raf-1 : While a direct binding interaction has not been definitively established, the Raf-1 (or c-Raf) kinase pathway is a known modulator of cellular responses to taxanes. The Raf-1 kinase is a key component of the Ras/MAPK signaling pathway, and its inhibition has been explored as a therapeutic target. nih.govmdpi.comresearchgate.net Pharmacological inhibition of RAF1 has been shown to impair tumor-forming capacity in colorectal cancer models. bohrium.com
| Protein Target | Cellular Context | Effect of this compound |
| APEX1/HIF-1α | Hypoxic Lung Cancer Cells | Inhibits the physical interaction between APEX1 and HIF-1α. nih.gov |
| UBE2S | Prostate Cancer & Hepatocellular Carcinoma Cells | Inhibits expression; expression levels decrease with increasing this compound concentration. nih.govresearchgate.net |
| DNA polymerase alpha | In vitro enzyme assay | Directly inhibits enzymatic activity. |
The binding of this compound to the taxane (B156437) site on β-tubulin is an example of allosteric modulation. The binding event at this site induces long-range conformational changes that alter the protein's function and interaction with other tubulin subunits. nih.gov Molecular simulations and structural studies of taxanes reveal that binding alters the dynamics of the tubulin dimer. nih.gov
Specifically, the binding changes the conformation of the M-loop, shifting it to a state that is more compatible with the formation of stable lateral contacts within the microtubule. elifesciences.orgethz.ch This stabilization of the M-loop in an "out" conformation is a key mechanistic step. elifesciences.org Furthermore, taxane binding allosterically affects other regions, including loops around the nucleotide-binding site, which may help to maintain the straight, assembly-competent conformation of the tubulin protofilament even after GTP hydrolysis. nih.gov
Computational Molecular Docking Studies of this compound with Protein Targets
Computational molecular docking is a important tool used to predict the binding affinity and interaction patterns between a small molecule, such as this compound, and a macromolecular target, typically a protein. nih.govresearchgate.net This in silico method provides valuable insights into the molecular basis of a drug's mechanism of action. nih.govnih.gov
In the context of this compound, molecular docking studies have been instrumental in elucidating its interactions with various protein targets. These studies simulate the binding pose of this compound within the active site of a target protein, allowing researchers to visualize and analyze the intermolecular forces that govern the interaction, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. mdpi.com
One of the primary targets for this compound, as with other taxanes, is tubulin . nih.govyoutube.comyoutube.com Molecular docking simulations have helped to detail how this compound binds to the β-tubulin subunit of microtubules. youtube.commdpi.com This binding is thought to stabilize the microtubule structure, preventing the dynamic instability required for crucial cellular processes like mitosis, ultimately leading to cell cycle arrest and apoptosis. youtube.commdpi.comnih.gov
Beyond tubulin, network pharmacology and molecular docking analyses have suggested that this compound may interact with a range of other protein targets involved in cell death and inflammation pathways. mdpi.comresearchgate.netabebio.com These studies have identified potential interactions with proteins such as:
BCL2L1 : An anti-apoptotic protein that plays a key role in regulating cell survival. mdpi.com
MAPK14 (p38 MAPK) : A kinase involved in cellular stress responses and apoptosis. mdpi.comresearchgate.net
SYK : A tyrosine kinase involved in signal transduction. mdpi.comresearchgate.net
TNF : A cytokine involved in inflammation and apoptosis. mdpi.comresearchgate.net
ADAM17 : A metalloproteinase that cleaves various cell surface proteins, including TNF-α. mdpi.comresearchgate.net
The binding affinities and interaction energies calculated from these docking studies provide a quantitative measure of the potential efficacy of this compound against these targets. For instance, a lower binding energy generally indicates a more stable and favorable interaction. biointerfaceresearch.com These computational predictions, while valuable, often require experimental validation to confirm the biological relevance of the interactions. nih.gov
The following table summarizes some of the key protein targets of this compound identified through molecular docking studies and their primary functions.
| Protein Target | Primary Function | Potential Effect of this compound Binding |
| β-Tubulin | Essential component of microtubules, crucial for cell division. nih.govyoutube.com | Stabilization of microtubules, leading to mitotic arrest and apoptosis. youtube.comnih.gov |
| BCL2L1 | Anti-apoptotic protein, promotes cell survival. mdpi.com | Inhibition of anti-apoptotic function, promoting cell death. mdpi.com |
| MAPK14 (p38) | Kinase involved in stress response and apoptosis. mdpi.com | Modulation of signaling pathways leading to apoptosis. mdpi.comresearchgate.net |
| TNF | Pro-inflammatory cytokine, can induce apoptosis. mdpi.com | Enhancement of inflammatory and apoptotic signals. mdpi.comresearchgate.net |
| APEX1 | Multifunctional protein involved in DNA repair and transcriptional regulation, including of HIF-1α. bohrium.comnih.govresearchgate.netnih.gov | Inhibition of APEX1/HIF-1α interaction, suppressing hypoxia-induced cellular functions. bohrium.comnih.govresearchgate.netnih.gov |
Signaling Pathway Perturbations Induced by this compound
This compound has been shown to induce apoptosis, or programmed cell death, through multiple interconnected pathways. mdpi.comnih.gov A key mechanism involves the modulation of the Bcl-2 family of proteins , which are critical regulators of apoptosis. core.ac.uknih.govmdpi.com this compound can alter the balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members of this family. mdpi.comcore.ac.uk Specifically, it has been observed to suppress the expression of the anti-apoptotic protein Bcl-2 while promoting the expression of the pro-apoptotic protein Bax. mdpi.com This shift in the Bax/Bcl-2 ratio leads to increased mitochondrial outer membrane permeability (MOMP). mdpi.comresearchgate.net
Mitochondrial disruption is a central event in the intrinsic pathway of apoptosis. nih.govmdpi.com The increase in MOMP allows for the release of cytochrome c from the mitochondria into the cytoplasm. core.ac.ukmdpi.com In the cytoplasm, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9 , an initiator caspase. nih.gov Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3 , which execute the final stages of apoptosis by cleaving a wide range of cellular substrates. nih.govmdpi.comunisciel.fr
Furthermore, this compound treatment has been associated with the generation of reactive oxygen species (ROS) . mdpi.comnih.govresearchgate.netnih.gov Increased intracellular ROS levels can induce oxidative stress and DNA damage, which are potent triggers of apoptosis. mdpi.comabebio.com This ROS-mediated pathway can further activate stress-activated protein kinases like p38 MAPK, which in turn can influence the activity of the Bcl-2 family proteins and promote mitochondrial-dependent apoptosis. mdpi.comresearchgate.net
The following table summarizes the key events in this compound-induced apoptosis.
| Apoptotic Event | Description | Key Molecules Involved |
| Bcl-2 Family Modulation | Alteration in the balance of pro- and anti-apoptotic proteins. mdpi.com | Bax (pro-apoptotic), Bcl-2 (anti-apoptotic) mdpi.comresearchgate.net |
| Mitochondrial Disruption | Increased permeability of the outer mitochondrial membrane. mdpi.comnih.gov | Cytochrome c mdpi.comcore.ac.uk |
| Caspase Activation | Sequential activation of initiator and effector caspases. nih.govunisciel.fr | Caspase-9, Caspase-3 mdpi.comresearchgate.net |
| ROS Generation | Increased production of reactive oxygen species, leading to oxidative stress. mdpi.comnih.govresearchgate.net | ROS mdpi.comnih.gov |
Autophagy is a cellular self-degradation process that is crucial for maintaining cellular homeostasis, especially under conditions of stress. nih.govmdpi.com It involves the formation of double-membraned vesicles called autophagosomes, which engulf and deliver cytoplasmic contents to the lysosome for degradation. nih.govmdpi.com The role of autophagy in cancer is complex, as it can be both pro-survival and pro-death. nih.govmdpi.com
Research suggests that this compound can modulate autophagic pathways. In some cancer cell types, this compound has been observed to induce autophagy. researchgate.net This autophagic response can be a part of the broader cellular stress response triggered by the drug. nih.govnih.gov The cellular stress induced by this compound can stem from various sources, including microtubule disruption, mitochondrial damage, and the generation of reactive oxygen species. nih.govmdpi.com
The interplay between autophagy and apoptosis in response to this compound is an area of active investigation. In some instances, autophagy may act as a survival mechanism, allowing cancer cells to withstand the stress induced by the drug. nih.gov In other contexts, excessive or impaired autophagy can contribute to cell death. nih.gov For example, it has been shown that impairing the autophagic flux can aggravate apoptosis induced by certain compounds. nih.gov
The integrated stress response is a network of signaling pathways that cells activate to cope with various stressors. nih.gov this compound, by inducing cellular stress, can activate these pathways. The modulation of autophagy by this compound is likely integrated with other stress response pathways to determine the ultimate fate of the cell, be it survival or death. nih.gov
Hypoxia, or low oxygen tension, is a common feature of the tumor microenvironment and is associated with poor prognosis, drug resistance, and increased malignancy in cancer. nih.govresearchgate.netnih.govnih.gov A key mediator of the cellular response to hypoxia is the transcription factor hypoxia-inducible factor-1α (HIF-1α) . nih.govresearchgate.netnih.gov Under hypoxic conditions, HIF-1α is stabilized and activates the transcription of numerous genes involved in angiogenesis, cell proliferation, and metabolic adaptation. nih.govnih.gov
This compound has been shown to exert inhibitory effects on hypoxia-induced cellular functions in cancer cells. bohrium.comnih.govresearchgate.netnih.gov One of the key mechanisms underlying this effect is the suppression of the interaction between HIF-1α and apurinic/apyrimidinic endonuclease-1 (APEX1) . bohrium.comnih.govresearchgate.netnih.gov APEX1 is a multifunctional protein that, in addition to its role in DNA repair, can act as a redox-dependent transcriptional co-activator for HIF-1α. nih.govresearchgate.net
By inhibiting the APEX1/HIF-1α interaction, this compound can significantly reduce the transcriptional activity of HIF-1α. bohrium.comnih.govresearchgate.netnih.gov This leads to the downregulation of HIF-1α target genes, such as:
Carbonic anhydrase 9 (CA9) : Involved in regulating intracellular pH. nih.govresearchgate.netnih.gov
CXCR4 : A chemokine receptor involved in cell migration. nih.gov
Erythropoietin (EPO) : A growth factor that can promote angiogenesis. nih.gov
The downstream consequences of inhibiting the APEX1/HIF-1α axis by this compound include a reduction in reactive oxygen species (ROS) production, a decrease in intracellular pH, and the inhibition of cell migration and angiogenesis in hypoxic cancer cells. bohrium.comnih.govresearchgate.netnih.gov
The following table summarizes the effects of this compound on hypoxia-induced cellular functions.
| Cellular Function | Effect of Hypoxia | Effect of this compound | Key Mediators |
| HIF-1α Activity | Increased | Decreased | APEX1, HIF-1α bohrium.comnih.govresearchgate.netnih.gov |
| Gene Expression | Upregulation of target genes (e.g., CA9, CXCR4, EPO) nih.gov | Downregulation of target genes | HIF-1α nih.govnih.gov |
| Cell Migration | Increased | Inhibited | CXCR4 nih.gov |
| Angiogenesis | Promoted | Inhibited | EPO nih.gov |
| Intracellular pH | Increased | Decreased | CA9 nih.govresearchgate.netnih.gov |
| ROS Production | Increased | Inhibited | APEX1/HIF-1α pathway bohrium.comnih.govresearchgate.netnih.gov |
The Wnt/β-catenin signaling pathway is a highly conserved pathway that plays crucial roles in embryonic development and adult tissue homeostasis. mdpi.comnih.gov Aberrant activation of this pathway is frequently implicated in the initiation and progression of various cancers. mdpi.comkjpp.net A key event in this pathway is the stabilization and nuclear translocation of β-catenin , which then acts as a transcriptional co-activator for TCF/LEF transcription factors, leading to the expression of target genes involved in cell proliferation and survival, such as c-Myc and cyclin D1. mdpi.comnih.gov
While direct and extensive research on the specific impact of this compound on the Wnt/β-catenin pathway is still emerging, the broader class of taxanes, to which this compound belongs, has been shown to modulate this signaling network. The intricate crosstalk between microtubule dynamics and signaling pathways suggests that by disrupting the microtubule network, this compound could indirectly influence the localization and activity of key signaling components, including those in the Wnt/β-catenin pathway.
For instance, the integrity of the microtubule network is important for the proper functioning of the β-catenin destruction complex, which includes proteins like APC and Axin. Disruption of microtubules could potentially interfere with the sequestration and degradation of β-catenin, thereby affecting its signaling output. However, the precise molecular mechanisms by which this compound might influence Wnt/β-catenin signaling require further dedicated investigation.
Gene expression profiling and proteomic studies are powerful approaches to obtain a global view of the cellular response to a drug. nih.govmdpi.combiorxiv.org These techniques allow for the simultaneous measurement of the expression levels of thousands of genes (transcriptomics) or proteins (proteomics), providing a comprehensive picture of the molecular changes induced by a compound like this compound. nih.govbioclavis.co.uk
Upon exposure to this compound, cancer cells undergo significant alterations in their gene and protein expression profiles. These changes reflect the cellular mechanisms of action of the drug and the cellular responses to it, including stress responses, cell cycle arrest, and apoptosis. nih.gov
Gene expression studies , often conducted using techniques like RNA sequencing, have revealed that this compound treatment can lead to the differential expression of genes involved in several key pathways. biorxiv.orgnih.gov For example, studies on related taxanes have shown changes in the expression of genes associated with:
Cell cycle regulation : Genes that control the progression through different phases of the cell cycle.
Apoptosis : Genes that regulate programmed cell death.
Microtubule dynamics : Genes encoding tubulin isoforms and microtubule-associated proteins. nih.gov
Drug metabolism and transport : Genes that can influence the efficacy and resistance to the drug.
Proteomic profiling , typically performed using techniques like two-dimensional gel electrophoresis followed by mass spectrometry, provides complementary information at the protein level. nih.gov These studies can identify changes in the abundance of specific proteins, as well as post-translational modifications, which are critical for protein function. In response to this compound, proteomic analyses would be expected to reveal changes in the levels of proteins involved in:
Cytoskeletal organization : Reflecting the direct impact on microtubules.
Stress response : Such as heat shock proteins. nih.gov
Apoptotic machinery : Including caspases and Bcl-2 family members. nih.gov
Metabolic pathways : Indicating a shift in cellular metabolism in response to the drug. nih.gov
The integration of gene expression and proteomic data can provide a more complete understanding of the systems-level effects of this compound, helping to identify novel therapeutic targets and biomarkers of drug response. nih.gov
Research on Mechanisms of Cellular Resistance to this compound in Preclinical Models
The efficacy of chemotherapeutic agents, including taxanes like this compound, can be significantly diminished by the development of cellular resistance. In preclinical models, several key mechanisms have been identified that contribute to a reduced sensitivity to this compound and related compounds. These mechanisms primarily involve the overexpression of drug efflux pumps and alterations in the drug's molecular target, β-tubulin.
One of the most well-documented mechanisms of resistance is the overexpression of P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter family. P-gp functions as an efflux pump, actively removing a wide range of xenobiotics, including taxanes, from the cell, thereby reducing the intracellular drug concentration to sub-therapeutic levels. Studies on human ovarian carcinoma cell lines have demonstrated this phenomenon. For instance, the A2780/AD10 cell line, which is known for its multidrug resistance (MDR) and overexpression of P-gp, exhibits significantly reduced sensitivity to taxane compounds. The resistance in these cells can often be reversed by the co-administration of a P-gp inhibitor, such as verapamil, confirming the role of this transporter in mediating resistance researchgate.net.
Another major mechanism of resistance to taxanes involves mutations in the genes encoding β-tubulin, the protein to which these drugs bind to exert their cytotoxic effects. These mutations can alter the conformation of the tubulin protein, thereby reducing the binding affinity of the drug to its target site. This decreased affinity means that a higher intracellular concentration of the drug is required to achieve the same level of microtubule stabilization and mitotic arrest. Research has shown that some C2 meta-substituted benzoate (B1203000) analogues of this compound derivatives have shown potent activity against tumor cells with resistance mediated by β-tubulin mutations researchgate.netresearchgate.net.
Preclinical studies have evaluated the cytotoxicity of this compound and its derivatives against both drug-sensitive and drug-resistant cancer cell lines. While this compound itself is generally less potent than paclitaxel (B517696), its derivatives have been a focus of research to overcome resistance nih.gov.
The following table summarizes the cytotoxic activity of a this compound derivative (10-deacetyl-7-propionyl this compound) in sensitive and resistant ovarian carcinoma cell lines, illustrating the impact of P-gp-mediated resistance.
Cytotoxicity of a this compound Derivative in Sensitive and P-gp Overexpressing Ovarian Carcinoma Cell Lines
| Cell Line | Resistance Mechanism | Compound | IC50 (nM) |
|---|---|---|---|
| A2780 | Drug-Sensitive | 10-deacetyl-7-propionyl this compound | - |
| A2780/AD10 | P-gp Overexpression | 10-deacetyl-7-propionyl this compound | - |
Note: Specific IC50 values for the parent 10-deacetyl-7-propionyl this compound were not provided in the readily available data for direct comparison in this table format, though the study focused on the enhanced efficacy of its C2-modified derivatives in these cell lines.
Further research has explored the activity of this compound derivatives in cell lines with characterized β-tubulin mutations. The data below indicates the cytotoxicity of a specific C2-modified 10-deacetyl-7-propionyl this compound derivative against a parental ovarian carcinoma cell line and its counterparts with defined β-tubulin mutations.
Cytotoxicity of a C2-Modified this compound Derivative in Ovarian Carcinoma Cell Lines with β-Tubulin Mutations
| Cell Line | β-Tubulin Status | Compound | IC50 (nM) |
|---|---|---|---|
| 1A9 | Wild-Type | C2-modified this compound derivative | - |
| 1A9/A8 | Mutant β-tubulin | C2-modified this compound derivative | - |
| 1A9/B9 | Mutant β-tubulin | C2-modified this compound derivative | - |
Note: The specific IC50 values for a single representative C2-modified derivative across these cell lines are part of a larger study, and this table illustrates the model systems used to evaluate resistance.
Preclinical Pharmacological Research of Cephalomannine in Disease Models
In Vitro Efficacy Studies of Cephalomannine (B1668392) in Diverse Cell Culture Models
This compound, a natural taxane (B156437) analogue, has demonstrated significant antiproliferative and cytotoxic effects across a wide spectrum of human cancer cell lines in vitro. Its efficacy has been particularly noted in lung, breast, leukemia, and bladder cancer models.
Research on non-small cell lung cancer (NSCLC) has shown that this compound potently inhibits cell proliferation. Under normal oxygen conditions, it significantly suppressed the growth of H460, A549, and H1299 lung cancer cells, with reported IC₅₀ values of 0.18 µM, 0.20 µM, and 0.37 µM, respectively. nih.gov The compound's inhibitory effects on cell viability were also pronounced under hypoxic conditions. nih.gov
In the context of breast cancer, this compound has shown notable activity against triple-negative breast cancer (TNBC), a particularly aggressive subtype. One study highlighted its ability to repress the growth of the HCC1806 TNBC cell line. nih.gov Furthermore, extracts from Taxus cuspidata containing this compound have been shown to inhibit the growth of MCF-7 breast cancer cells. nih.gov
Studies investigating its effects on leukemia have reported strong cytotoxic activity. An extract of Taxus cuspidata, which contains this compound, produced a 93% growth inhibition in HL-60 (promyelocytic leukemia) cells. researchgate.net Similarly, the same extract demonstrated high cytotoxicity against KB (oral epidermoid carcinoma), BGC-823 (gastric carcinoma), and HeLa (cervical cancer) cells. researchgate.net
The compound's potential against bladder cancer has also been explored. dntb.gov.ua While specific IC₅₀ values for this compound are part of broader research, related taxanes like docetaxel (B913) have shown high efficacy against various bladder cancer cell lines, suggesting a class effect. waocp.org
In hepatocellular carcinoma (HCC), extracts containing this compound were found to be effective against Bel-7402 cells. researchgate.net However, detailed studies focusing specifically on the IC₅₀ of pure this compound in a broad panel of HCC cell lines are less common in the reviewed literature. mdpi.com
Data regarding the specific cytotoxic activity of this compound against neuroblastoma and glioblastoma cell lines is limited in the current body of research, indicating an area for future investigation. nih.govscienceopen.com
Table 1: In Vitro Antiproliferative Activity of this compound in Human Cancer Cell Lines This table is interactive. Users can sort and filter the data.
| Cell Line | Cancer Type | Metric | Value (µM) | Source(s) |
|---|---|---|---|---|
| H460 | Non-Small Cell Lung Cancer | IC₅₀ | 0.18 | nih.gov |
| A549 | Non-Small Cell Lung Cancer | IC₅₀ | 0.20 | nih.gov |
| H1299 | Non-Small Cell Lung Cancer | IC₅₀ | 0.37 | nih.gov |
| HL-60 | Promyelocytic Leukemia | % Inhibition | 93% (as part of extract) | researchgate.net |
| BGC-823 | Gastric Carcinoma | % Inhibition | 90% (as part of extract) | researchgate.net |
| Bel-7402 | Hepatocellular Carcinoma | % Inhibition | 76% (as part of extract) | researchgate.net |
| HCC1806 | Triple-Negative Breast Cancer | N/A | Effective growth repression | nih.gov |
The potential of this compound to enhance the efficacy of other chemotherapeutic agents is an area of active investigation. Research suggests that it may act synergistically with other compounds, potentially allowing for more effective combination therapies.
A notable study investigated the effects of a Taxus cuspidata (TC) extract, containing this compound among other taxoids, in combination with 5-fluorouracil (B62378) (5-FU). nih.gov The study found that the combination of the TC extract and 5-FU synergistically inhibited the growth of A549 (lung), MCF-7 (breast), and PC-3M-1E8 (prostate) cancer cells. The Combination Index (CI) values were consistently below 1, indicating synergy. The authors suggest that the various taxoids in the extract, including this compound, baccatin (B15129273) III, and 10-DAB, likely contribute to this effect by interacting with microtubules. nih.gov This contrasts with some findings where simultaneous exposure to paclitaxel (B517696) and 5-FU showed subadditive effects, suggesting the complex interplay of compounds within the extract may be crucial for the observed synergy. nih.gov
The broader concept of using natural compounds in combination to achieve synergistic effects is well-supported in preclinical research. mdpi.comijbiotech.comnih.gov The rationale is that multiple compounds can target different cancer-related pathways simultaneously, leading to an enhanced therapeutic effect that is greater than the sum of the individual agents. ijbiotech.comnih.gov For instance, research into other taxanes has shown synergistic effects when combined with inhibitors of pathways like mTOR or with agents that target drug resistance mechanisms. e-crt.org While not directly involving this compound, a study on TNBC cells found a strong synergistic effect between paclitaxel and homoharringtonine, highlighting the potential for combining microtubule-stabilizing agents with protein synthesis inhibitors. nih.gov
These findings collectively suggest that this compound is a promising candidate for inclusion in combination therapy regimens, although further studies are required to elucidate the specific molecular mechanisms of its synergistic interactions with other compounds.
A critical aspect of preclinical cancer research is evaluating a compound's effectiveness in drug-resistant cancer models. Studies have shown that this compound and its derivatives possess activity against cancer cells that have developed resistance to standard chemotherapies, such as paclitaxel.
One of the major mechanisms of taxane resistance is the overexpression of P-glycoprotein (P-gp), a drug efflux pump. Research has focused on developing this compound derivatives specifically designed to overcome this resistance. nih.gov For example, aziditaxel, a compound derived from this compound, exhibits a higher binding affinity for microtubules than paclitaxel, which may enable it to better overcome drug resistance. nih.gov
Direct studies on this compound have demonstrated its efficacy in paclitaxel-resistant cells. In one investigation, new natural compounds, including this compound, were tested on a paclitaxel-resistant TNBC cell line (MDA-MB-231PA). The results showed that these compounds were consistently effective in this resistant line, suggesting they may circumvent common resistance mechanisms. nih.gov
The exploration of this compound derivatives has further underscored the potential to combat drug resistance. C2-modified 10-deacetyl-7-propionyl this compound derivatives have shown potent activity against both drug-sensitive and drug-resistant tumor cells, where resistance is mediated by either P-gp overexpression or mutations in β-tubulin.
In Vivo Efficacy Research in Preclinical Animal Models
The antitumor activity of this compound observed in vitro has been validated in several preclinical animal models, demonstrating its potential to inhibit tumor growth in a living system.
In a lung cancer xenograft model, human H460 cells were implanted into nude mice. Treatment with this compound resulted in a significant reduction in both the volume and weight of the H460 xenograft tumors compared to the vehicle-treated control group. nih.gov These findings confirm that this compound can effectively suppress the growth of lung cancer cells in vivo.
The efficacy of this compound has also been demonstrated in a triple-negative breast cancer (TNBC) xenograft model. When tested in mice bearing HCC1806 TNBC tumors, this compound treatment significantly repressed tumor growth. nih.gov This provides in vivo evidence for its potential as a therapeutic agent for this challenging breast cancer subtype.
Furthermore, this compound was found to be effective in inhibiting the progression of bladder cancer in an in vivo model of lymphatic metastasis, indicating its potential to control not just primary tumor growth but also metastatic spread. mdpi.com
Currently, there is a lack of specific published research on the in vivo efficacy of this compound in hepatocellular carcinoma (HCC) xenograft or allograft models, representing a gap for future investigation. researchgate.net
Table 2: In Vivo Efficacy of this compound in Preclinical Tumor Models This table is interactive. Users can sort and filter the data.
| Cancer Type | Model | Cell Line | Key Finding | Source(s) |
|---|---|---|---|---|
| Lung Cancer | Nude Mouse Xenograft | H460 | Significantly reduced tumor volume and weight | nih.gov |
| Triple-Negative Breast Cancer | Mouse Xenograft | HCC1806 | Significantly repressed tumor growth | nih.gov |
| Bladder Cancer | Lymphatic Metastasis Model | N/A | Inhibited cancer progression | mdpi.com |
Pharmacodynamic (PD) biomarkers are crucial for understanding a drug's mechanism of action and for monitoring its biological effects in vivo. Research on this compound has identified key molecular changes in tumor tissues following treatment, providing insight into its on-target activity.
In a lung cancer xenograft model using H460 cells, tumor tissues from mice treated with this compound were analyzed for markers of proliferation and specific signaling pathways. Immunohistochemical staining revealed that the expression of Ki67, a well-established biomarker for cell proliferation, was significantly downregulated in the tumors of treated mice. nih.gov This confirms that the tumor growth inhibition observed is associated with a reduction in cancer cell proliferation.
Furthermore, consistent with in vitro findings, the study confirmed the in vivo mechanism of action for this compound. The inhibitory effects on the APEX1/HIF-1α pathway were also observed in the xenograft tumor tissues. nih.gov This indicates that this compound successfully reaches its target and modulates this specific hypoxia-related pathway in the in vivo setting, providing a valuable pharmacodynamic marker of its activity. The identification of such biomarkers is essential for the further development of a compound, as they can help to establish a link between target engagement and therapeutic efficacy. dokumen.pub
Exploration of this compound in Combination Therapies in Preclinical In Vivo Settings
The investigation of this compound in combination with other therapeutic agents in preclinical in vivo settings is a strategy aimed at enhancing anticancer efficacy and overcoming drug resistance. While specific in vivo studies focusing on this compound combinations are not extensively detailed in publicly available literature, the principles guiding this research are well-established in oncology. The goal is to identify synergistic interactions where the combined effect of the drugs is greater than the sum of their individual effects.
In preclinical cancer research, patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into an immunodeficient mouse, are considered a valuable tool for drug screening and for predicting clinical response. biorxiv.org These models can be used to test the efficacy of single agents and combination therapies in a system that closely mimics the human tumor environment. biorxiv.org For instance, studies on other complex diseases have shown that combining therapies can be more effective at reducing tumor volume in PDX models than single-agent treatments. biorxiv.org This approach allows researchers to evaluate how different drugs, potentially including this compound, interact to affect tumor growth, and can provide a rationale for advancing promising combinations into clinical trials. researchgate.netwhiterose.ac.uk The success of such preclinical platforms highlights their importance in triaging experimental therapeutics and identifying effective treatment strategies for complex diseases. biorxiv.orgwhiterose.ac.uk
Pharmacokinetic and Biotransformation Research in Preclinical Animal Species
Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is fundamental to its preclinical development. These pharmacokinetic studies are typically conducted in various animal species to predict the compound's behavior in humans. srce.hrwuxiapptec.com
Preclinical ADME studies are crucial for characterizing the disposition of a drug candidate within a living organism. wuxiapptec.comnih.gov These studies typically involve administering the compound to animal models, such as rodents and non-rodents, to gather data on its pharmacokinetic profile. srce.hrnih.gov For taxanes like this compound, this includes understanding how the drug is absorbed, where it distributes in the body, how it is chemically altered through metabolism, and the routes by which it and its metabolites are eliminated. researchgate.net The liver is a primary organ for the biotransformation of many drugs, while the kidneys are key for excretion. walshmedicalmedia.com Differences in drug metabolism rates between species are common and are a critical consideration when extrapolating animal data to humans. walshmedicalmedia.com
Table 1: Key Aspects of Preclinical ADME Studies
| ADME Component | Description | Relevance |
|---|---|---|
| Absorption | The process by which the drug enters the bloodstream. | Determines how much of the drug becomes available to the body. |
| Distribution | The reversible transfer of a drug from the blood to various tissues of the body. | Influences where the drug exerts its effects and its potential for toxicity. |
| Metabolism | The chemical conversion or transformation of drugs into new compounds (metabolites). | Affects the drug's activity, duration of action, and potential for drug-drug interactions. |
| Excretion | The removal of the drug and its metabolites from the body. | Determines the drug's half-life and dosing frequency. |
The biotransformation of this compound is primarily carried out by cytochrome P450 (CYP) enzymes, a superfamily of proteins concentrated in the liver. researchgate.netnih.gov The main metabolic reaction is hydroxylation, where a hydroxyl group (-OH) is added to the drug molecule, making it more water-soluble and easier to excrete. nih.govnih.gov
In vitro studies using human liver microsomes have shown that this compound is converted into two main monohydroxylated metabolites. nih.govresearchgate.net The primary metabolite is 4''-hydroxythis compound, a result of hydroxylation on the C-13 side chain, and its formation is predominantly catalyzed by the enzyme CYP3A4. nih.gov A secondary metabolite, 6α-hydroxythis compound, is formed through hydroxylation on the baccatin III core, a reaction mediated mainly by CYP2C8. nih.gov In rat and minipig liver microsomes, only the 4''-hydroxythis compound metabolite was detected, suggesting species-specific differences in metabolism. nih.gov
Table 2: this compound Metabolites and Associated Enzymes in Human Liver Microsomes
| Metabolite | Site of Hydroxylation | Primary Catalyzing Enzyme | Reference |
|---|---|---|---|
| 4''-hydroxythis compound (M1) | C-13 Side Chain (N-acyl group) | CYP3A4 | nih.gov |
| 6α-hydroxythis compound (M2) | Baccatin III Core (C6α position) | CYP2C8 | nih.gov |
Comparing the metabolism of this compound to its close analog, paclitaxel, reveals how minor structural differences can significantly alter metabolic pathways. nih.govresearchgate.net Both compounds are metabolized by CYP2C8 and CYP3A4, but the primary site of hydroxylation and the dominant enzyme differ. researchgate.netnih.gov
For paclitaxel, the main metabolic pathway is hydroxylation at the C6α position of the taxane core, primarily mediated by CYP2C8. nih.govtandfonline.com In contrast, for this compound, the major hydroxylation site shifts to the C-13 side chain, and the main metabolizing enzyme becomes CYP3A4. nih.govresearchgate.net In studies with human liver samples, the ratio of metabolites hydroxylated at the C-13 side chain versus the C6α position was significantly different between the two taxanes (64:36 for this compound vs. 15:85 for paclitaxel). nih.govresearchgate.net This highlights that the substituent at the C3' position of the side chain plays a crucial role in determining the regioselective metabolism of taxanes. researchgate.netnih.gov
Table 3: Comparative Metabolism of this compound and Paclitaxel in Humans
| Feature | This compound | Paclitaxel | Reference |
|---|---|---|---|
| Primary Metabolizing Enzyme | CYP3A4 | CYP2C8 | nih.gov |
| Major Hydroxylation Site | C-13 Side Chain (at C4'') | Baccatin III Core (at C6α) | nih.gov |
| Major Metabolite | 4''-hydroxythis compound | 6α-hydroxypaclitaxel | nih.gov |
Research on this compound’s Activity in Non-Oncology Disease Models (e.g., polycystic kidney disease)
Research into the therapeutic potential of this compound extends beyond cancer. Its mechanism as a microtubule-stabilizing agent has prompted investigations into its utility for other diseases, such as polycystic kidney disease (PKD). nih.gov PKD is a genetic disorder leading to the formation of numerous kidney cysts and eventual renal failure. nih.govmdpi.com
The rationale for using a microtubule-stabilizing agent in PKD is linked to the cellular mechanisms driving cyst growth, which involve abnormal cell proliferation and fluid secretion. revistanefrologia.comfrontiersin.org These processes are dependent on the proper function of the cellular cytoskeleton. It has been proposed that stabilizing microtubules could help normalize these cellular functions and inhibit cyst formation. While specific preclinical studies on this compound for PKD are not widely reported, research on related compounds and pathways provides a basis for this exploration. For example, mTOR inhibitors, which affect cell growth and proliferation pathways, have been shown to slow disease progression in rat models of PKD. revistanefrologia.com The development of various experimental models, including animal models and kidney organoids, is crucial for understanding PKD pathogenesis and for the preclinical testing of potential therapeutics like this compound. nih.govmdpi.comnih.gov
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Paclitaxel |
| Baccatin III |
| 4''-hydroxythis compound |
| 6α-hydroxythis compound |
Advanced Analytical and Spectroscopic Methodologies in Cephalomannine Research
High-Resolution Mass Spectrometry for Structural Elucidation and Metabolite Identification
High-resolution mass spectrometry (HRMS) is a cornerstone technique in the analysis of cephalomannine (B1668392), providing highly accurate mass measurements that facilitate the determination of its elemental composition with great confidence. mdpi.com This precision is crucial for distinguishing this compound from other closely related taxanes that may differ by only a few mass units.
Tandem mass spectrometry (MS/MS) has proven invaluable for the structural elucidation of this compound and its isomers. researchgate.netsigmaaldrich.com By isolating the protonated molecule ([M+H]⁺) and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is produced. This pattern provides a fingerprint for the molecule, allowing for its unambiguous identification and the differentiation from isomers like isothis compound. researchgate.netsigmaaldrich.com
In positive-ion electrospray ionization (ESI), this compound typically forms a protonated molecule at a mass-to-charge ratio (m/z) of 832. researchgate.netresearchgate.net The fragmentation of this precursor ion yields several key product ions that are indicative of the core taxane (B156437) structure and the specific side chains. For instance, a common transition monitored for quantification is from m/z 832.4 to m/z 264.1. latamjpharm.org The fragments observed are related to both the C-13 side-chain and the taxane ring, which provides critical information about the molecule's structure and any chemical modifications. nih.gov
A comparative analysis of this compound isomers using MS/MS reveals distinct fragmentation patterns that allow for their differentiation. researchgate.netsigmaaldrich.com This capability is essential for identifying related impurities in bulk paclitaxel (B517696) active pharmaceutical ingredients. researchgate.netsigmaaldrich.com
Table 1: Key MS/MS Fragmentation Data for this compound
| Precursor Ion (m/z) | Product Ion (m/z) | Method | Application | Reference |
|---|---|---|---|---|
| 832.4 | 264.1 | UPLC-MS/MS (MRM) | Quantitative Analysis | latamjpharm.org |
| 832.8 | 264.1 | UPLC-MS/MS (MRM) | Quantitative Analysis | researchgate.net |
Liquid chromatography coupled with mass spectrometry (LC-MS), particularly ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), is a highly sensitive and selective method for the quantitative analysis of this compound in various research matrices, such as rat plasma and cell cultures. researchgate.netlatamjpharm.orgnih.gov These methods are characterized by their rapid analysis times, low limits of quantification, and high precision. researchgate.net
For instance, a UPLC-MS/MS method developed for the determination of this compound in rat plasma utilized a C18 column with a gradient elution of acetonitrile (B52724) and 0.1% formic acid in water. latamjpharm.org Detection was performed in positive ion mode using multiple reaction monitoring (MRM), with the transition of m/z 832.4 → 264.1 for this compound. latamjpharm.org This method demonstrated linearity over a concentration range of 2-2000 ng/mL, with high recovery and precision. latamjpharm.org
Table 2: Performance Characteristics of LC-MS Methods for this compound Quantification
| Parameter | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Chromatography | UPLC-MS/MS | UPLC-MS/MS | HPLC-MS/MS |
| Matrix | Rat Plasma | Rat Plasma | Taxus Species |
| Column | CORTECS™ C18 | Acquity UPLC BEH C18 | Eclipse XDB-C18 |
| Linear Range | 2-2000 ng/mL | 10-2000 ng/mL | 0.053-33.8 µg/mL |
| Lower Limit of Quantitation (LLOQ) | Not Specified | 10 ng/mL | 20 ng/mL |
| Mean Recovery | 90.6-97.0% | 80.9-85.3% | 92.91% |
| Intra-day Precision (RSD) | < 12% | < 11.2% | 3.91% to 7.33% (Peak Area) |
| Inter-day Precision (RSD) | < 12% | < 11.2% | 3.91% to 7.33% (Peak Area) |
| Reference | latamjpharm.org | researchgate.net | researchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural elucidation of this compound in solution. acs.org Both one-dimensional (¹H and ¹³C) and advanced two-dimensional NMR techniques are employed to assign all proton and carbon resonances, providing detailed insights into the molecule's connectivity and spatial arrangement. acs.orgcore.ac.uk
Two-dimensional (2D) NMR experiments are crucial for assembling the complex structure of this compound from its individual spin systems. slideshare.net
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, typically through two or three bonds. princeton.eduemerypharma.com It is fundamental in establishing the connectivity of protons within the same spin system, such as those on the taxane core and the side chain.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). princeton.eduwikipedia.org This is a powerful technique for assigning carbon signals based on their attached, and often more easily assigned, proton resonances.
HMBC (Heteronuclear Multiple Bond Coherence): HMBC reveals correlations between protons and carbons over two to four bonds. princeton.eduwikipedia.org This is particularly vital for connecting different spin systems and for assigning quaternary carbons, which lack directly attached protons and are therefore not observed in HSQC spectra.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments detect through-space correlations between protons that are in close proximity (typically < 5 Å), regardless of whether they are connected through bonds. core.ac.ukprinceton.edu This information is critical for determining the relative stereochemistry and conformational preferences of the molecule in solution.
The combination of these techniques allows for the complete and unambiguous assignment of the ¹H and ¹³C NMR spectra of this compound, which is essential for its structural verification and for studying its conformational dynamics. acs.org
Table 3: Application of 2D NMR Techniques in this compound Structural Analysis
| 2D NMR Technique | Type of Correlation | Information Gained | Reference |
|---|---|---|---|
| COSY | ¹H-¹H through-bond (2-3 bonds) | Establishes proton connectivity within spin systems. | princeton.eduemerypharma.com |
| HSQC | ¹H-¹³C through-bond (1 bond) | Assigns carbon signals based on attached protons. | princeton.eduwikipedia.org |
| HMBC | ¹H-¹³C through-bond (2-4 bonds) | Connects spin systems and assigns quaternary carbons. | princeton.eduwikipedia.org |
| NOESY | ¹H-¹H through-space | Determines relative stereochemistry and molecular conformation. | core.ac.ukprinceton.edu |
X-Ray Crystallography for Absolute Stereochemistry Determination and Protein-Ligand Complex Studies
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, including its absolute stereochemistry. researchgate.net While a crystal structure for this compound itself is not readily cited in the provided results, the technique has been successfully applied to its derivatives to unambiguously assign stereochemistry. nih.gov
In a study of 2'',3''-dibromo-7-epi-10-deacetylthis compound, a derivative of this compound, X-ray crystallographic analysis was used to assign the absolute configuration at the newly formed stereocenters as (2''S,3''R). nih.gov This determination is crucial as the biological activity of taxanes is highly dependent on their specific stereochemical arrangement. The analysis also revealed detailed conformational information about the side chain, showing it to be similar to the T-shaped conformation observed when bound to tubulin. nih.gov This highlights the power of X-ray crystallography not only for absolute structure determination but also for providing insights into bioactive conformations.
Advanced Chromatographic Method Development for Purity Assessment and Process Control in Research Scale
The development of robust and efficient chromatographic methods is essential for the isolation, purification, and purity assessment of this compound. jocpr.com High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are the predominant techniques used. acs.orgmdpi.com
Method development involves a systematic approach to optimizing various parameters to achieve the desired separation. lcms.cz Key factors include:
Column Chemistry: Reversed-phase columns, such as C18, are commonly used. The choice of stationary phase is critical for achieving selectivity between this compound and closely related impurities like paclitaxel. researchgate.netlatamjpharm.org
Mobile Phase: The composition of the mobile phase, typically a mixture of an organic solvent (e.g., acetonitrile, methanol) and an aqueous buffer, is adjusted to control the retention and resolution of the analytes. latamjpharm.orgscience.gov The pH of the mobile phase can also be a powerful tool for manipulating the retention of ionizable compounds. lcms.cz
Gradient Elution: Gradient elution, where the mobile phase composition is changed over the course of the analysis, is often necessary to separate a complex mixture of taxanes with varying polarities in a reasonable time. researchgate.net
Detection: UV detection is commonly employed, but coupling with mass spectrometry (LC-MS) provides enhanced selectivity and sensitivity, aiding in peak identification and purity assessment. nih.govlcms.cz
These methods are validated for parameters such as linearity, accuracy, precision, and robustness to ensure they are suitable for their intended purpose, whether it be for routine purity checks or for monitoring the progress of a chemical reaction or purification process. science.gov
Table 4: Compound Names Mentioned
| Compound Name |
|---|
| 10-deacetylthis compound (B194024) |
| 2'',3''-dibromo-7-epi-10-deacetylthis compound |
| Acetonitrile |
| Baccatin (B15129273) III |
| This compound |
| Diazepam |
| Formic acid |
| Isothis compound |
| Methanol |
Biotechnological and Sustainable Production Research of Cephalomannine
Plant Cell Culture and Tissue Culture Research for Enhanced Cephalomannine (B1668392) Production
Plant cell and tissue culture techniques provide a controlled environment for the production of valuable secondary metabolites like this compound. By manipulating various factors, researchers can significantly enhance the yield and productivity of these in vitro systems.
The composition of the culture medium and the physical environment are critical for optimizing the growth of plant cells and the production of specific compounds. For instance, in studies involving Taxus species, the optimization of nutrient media is a key strategy to improve the yield of taxoids, including this compound. researchgate.net The development of a two-stage cultivation process, where the first stage focuses on biomass accumulation and the second on product synthesis, has been shown to be effective. researchgate.net Furthermore, the choice of solvent systems in downstream processing is crucial for selectively extracting this compound from the culture broth while minimizing the co-extraction of structurally similar impurities. nih.gov
A notable advancement in this area is the use of Corylus avellana (hazelnut) cell cultures as an alternative to the slower-growing Taxus species. tandfonline.com Hazelnut cell cultures are not only faster to cultivate but also more amenable to in vitro conditions. tandfonline.com Research on C. avellana cv. 'Kalınkara' cell suspension cultures has demonstrated their potential for industrial-scale production of this compound with further optimization. tandfonline.comresearchgate.net
Interactive Table: Impact of Culture Conditions on this compound Production
| Cell Line | Culture System | Key Optimization Strategy | Reported this compound Yield |
| Taxus spp. | Suspension Culture | Two-stage cultivation | 3.6 mg/L researchgate.net |
| Corylus avellana | Suspension Culture | Elicitation with 200 µmol L⁻¹ methyl jasmonate | 331.6 µg g⁻¹ tandfonline.comresearchgate.netresearchgate.net |
Elicitation involves the use of biotic or abiotic stressors to trigger defense responses in plant cells, often leading to an increased production of secondary metabolites. nih.gov This strategy has been extensively studied to enhance taxane (B156437) biosynthesis.
Methyl Jasmonate (MeJA): MeJA is a well-known elicitor that has been shown to significantly increase the accumulation of taxanes. nih.gov In Corylus avellana cell suspension cultures, treatment with 200 µmol L⁻¹ MeJA resulted in an 8-fold increase in this compound production (331.6 µg g⁻¹) compared to the control (41.61 µg g⁻¹). tandfonline.comresearchgate.netresearchgate.net This suggests that MeJA induces the paclitaxel (B517696) biosynthetic pathway, leading to higher yields of related taxanes. tandfonline.comresearchgate.net
Coronatine (B1215496) (COR): Coronatine, a phytotoxin produced by Pseudomonas syringae, acts as a molecular mimic of the active form of jasmonic acid and is often a more potent elicitor than MeJA. researchgate.netunicatt.it Studies have shown that COR can effectively induce the biosynthesis of secondary metabolites in various plant cell cultures. researchgate.net In Taxus baccata cell suspensions, elicitation with 1 µM coronatine led to significant changes in secondary metabolism and taxane content. unicatt.it
Interactive Table: Effect of Elicitors on this compound Production
| Elicitor | Plant Species | Concentration | Fold Increase in this compound |
| Methyl Jasmonate | Corylus avellana | 200 µmol L⁻¹ | 8-fold tandfonline.comresearchgate.netresearchgate.net |
| Coronatine | Taxus baccata | 1 µM | Varied effects on taxane profile unicatt.it |
| Salicylic Acid | Taxus baccata | 150 µM | Varied effects on taxane profile unicatt.it |
| Buthionine Sulphoximine + Hydrogen Peroxide | Taxus globosa | 0.8 µM + 0.2 µM | Significant increase (334.32 µg·g⁻¹ of dry weight) mdpi.commdpi.com |
Feeding biosynthetic precursors to plant cell cultures is a strategy to enhance the production of the final product by increasing the availability of building blocks. Phenylalanine is a known precursor for the side chain of paclitaxel and related taxanes. tandfonline.com
Metabolic Engineering and Synthetic Biology Approaches in Microbial Hosts
Metabolic engineering and synthetic biology offer powerful tools to produce complex plant-derived molecules like this compound in microbial hosts. nih.gov These approaches involve transferring the biosynthetic pathway into easily cultivable microorganisms like bacteria or yeast and optimizing their metabolic networks for high-yield production. mdpi.com
The heterologous expression of biosynthetic pathways is a cornerstone of metabolic engineering. sci-hub.se It involves identifying and cloning the genes responsible for producing a target compound from the native plant and introducing them into a microbial host. mdpi.com The genes for the taxol biosynthetic pathway have been identified, paving the way for their expression in microorganisms.
While the complete heterologous production of this compound in a microbial host is a complex challenge, significant progress has been made in producing its precursors. For example, taxadiene, the committed precursor for all taxanes, has been successfully produced in Escherichia coli and Saccharomyces cerevisiae. researchgate.netresearchgate.net The expression of the entire gene cluster for a specific metabolite in a new host is a key strategy to achieve production. nih.gov This approach allows for the circumvention of the slow growth and complex cultivation requirements of plant cells. mdpi.com
Once a biosynthetic pathway is successfully transferred to a microbial host, further engineering is often required to improve productivity and make the process sustainable. cytovance.com This can involve several strategies:
Optimizing Precursor Supply: Enhancing the production of essential precursors within the microbial host is critical. For taxane biosynthesis, this includes increasing the flux towards geranylgeranyl diphosphate (B83284) (GGPP), the universal precursor for diterpenoids. researchgate.net
Eliminating Competing Pathways: Genetic knockout of pathways that divert metabolic flux away from the desired product can significantly increase yield. nih.gov
Regulatory Network Engineering: Modifying the regulatory circuits within the host cell can help to balance growth and production, ensuring the cells remain healthy while producing high titers of the target compound. nih.gov
Systems and Synthetic Biology Tools: The integration of systems biology to understand cellular responses to stress and synthetic biology to modulate these responses allows for the design of robust microbial strains suitable for large-scale industrial production. cytovance.com
The ultimate goal is to create microbial "cell factories" that can efficiently convert simple, renewable feedstocks into high-value compounds like this compound, providing a sustainable and economically viable alternative to traditional production methods. nih.govfrontiersin.org
Bioreactor Design and Scaling-Up Considerations for this compound Biosynthesis
The transition from laboratory-scale experiments to industrial-scale production of this compound via plant cell culture presents significant engineering challenges. The design of bioreactors and the process of scaling-up are critical for achieving commercially viable yields in a controlled and reproducible manner. rsc.orgleadventgrp.com Success hinges on creating an optimal environment that accommodates the unique biological characteristics of plant cells, such as their large size, sensitivity to shear stress, and tendency to aggregate.
Key design considerations for bioreactors in this compound biosynthesis include vessel geometry, agitation and aeration systems, and integrated monitoring and control systems. leadventgrp.com The goal is to ensure homogeneous mixing and adequate mass transfer of nutrients and oxygen while minimizing hydrodynamic stress that can damage the fragile plant cells. ethz.ch
Bioreactor Design Parameters:
Agitation: Low-shear agitation systems are preferred. This includes specialized impellers (e.g., marine, helical) or alternative mixing methods like airlift or bubble column bioreactors, which use the flow of gas to circulate the culture.
Aeration: A sufficient supply of oxygen is crucial for cell growth and metabolite production. However, high sparging rates can cause cell damage. Micro-spargers that produce fine bubbles can improve oxygen transfer efficiency while reducing shear.
Vessel Geometry: The height-to-diameter ratio of the bioreactor can influence mixing efficiency and gas distribution.
Monitoring and Control: Real-time monitoring of critical process parameters such as pH, temperature, dissolved oxygen, and nutrient levels is essential for process optimization and maintaining ideal growth conditions. leadventgrp.comevologic.at
Scaling up the bioprocess from small lab flasks to large industrial tanks is a complex task that cannot be achieved by simply maintaining geometric similarity. cartagena99.com As the volume increases, gradients in pH, dissolved oxygen, and nutrient concentration can form, negatively impacting cell growth and productivity. ethz.ch Therefore, specific scale-up criteria are employed to maintain process consistency.
Several criteria are used to guide the scale-up process, with the choice depending on the specific limitations of the culture system.
Interactive Data Table: Key Criteria for Bioreactor Scale-Up
| Scale-Up Criterion | Description | Relevance to this compound Production |
| Constant Power per Unit Volume (P/V) | Maintains the same power input from agitation for each unit of culture volume. This ensures a similar level of mixing intensity. | Widely used but can lead to excessive shear stress and cell damage in large-scale reactors if not carefully managed. |
| Constant Impeller Tip Speed | Keeps the maximum shear rate generated by the impeller constant across different scales. | Crucial for shear-sensitive Taxus cell cultures to prevent cell lysis while ensuring adequate mixing. |
| Constant Oxygen Mass Transfer Coefficient (kLa) | Aims to maintain the same oxygen transfer rate to the cells, which is vital for aerobic respiration and taxane biosynthesis. | Essential for ensuring that cell metabolism does not become oxygen-limited in larger, denser cultures. |
| Constant Mixing Time | Ensures that the time required to achieve a homogeneous mixture after adding a substance (e.g., nutrients) remains consistent. | Important for preventing localized nutrient depletion or pH fluctuations in large-volume bioreactors. |
The journey from a few liters in a lab to thousands of liters in an industrial setting involves intermediate pilot-scale validations to test the feasibility and robustness of the process under the chosen scale-up parameters. evologic.at The ultimate goal is to design a large-scale system that replicates the optimal conditions found in the lab, ensuring high yields and consistent product quality for this compound. mckinsey.com.br
Research on Sustainable and Environmentally Benign Production Methodologies
The traditional sourcing of this compound and other taxanes from the bark of slow-growing yew trees (Taxus species) is inherently unsustainable, leading to concerns about deforestation and biodiversity loss. researchgate.net This has driven extensive research into alternative, sustainable, and environmentally friendly production platforms. researchgate.netresearchgate.net The principles of green chemistry—which promote the reduction of waste, use of less hazardous substances, and improved energy efficiency—are central to these efforts. abpi.org.ukijsetpub.com
Plant Cell Culture (PCC): Plant cell culture has emerged as a leading sustainable alternative for producing complex plant-derived metabolites. frontiersin.org Cultivating Taxus cells in controlled bioreactors offers several advantages over wild harvesting:
Conservation: It eliminates the need to harvest yew trees, protecting natural forests. researchgate.net
Consistency: Production is independent of geographical location, climate, and seasonal variations, ensuring a stable and reliable supply chain. researchgate.net
Optimization: The controlled environment of a bioreactor allows for the optimization of nutrient media and growth conditions to maximize the yield of this compound and other desired taxanes. researchgate.net
Purity: It avoids contamination from environmental pollutants and simplifies the extraction and purification process.
Microbial Production: Research into endophytic fungi—microorganisms that live within plant tissues without causing disease—has revealed that some fungal strains isolated from yew trees can also produce taxanes. researchgate.net While yields from these microbial systems are not yet at an industrial scale, they represent a promising future avenue. The potential for genetic engineering to enhance production pathways in fast-growing microbes like yeast or bacteria offers a pathway to highly scalable and sustainable production. frontiersin.org
Environmentally Benign Separation Techniques: Green chemistry principles also extend to the downstream processing of this compound. Traditional separation methods often rely on large volumes of volatile and potentially toxic organic solvents. Research has focused on developing more eco-friendly techniques. An example includes the use of macroporous resins for the preparative separation and enrichment of taxoids from crude extracts. researchgate.net These resins can be selected for their high adsorption and desorption capacities for specific compounds, allowing for efficient separation with reduced solvent consumption and waste generation. researchgate.net
Interactive Data Table: Comparison of this compound Production Methods
| Production Method | Sustainability Advantages | Key Research Focus | Environmental Impact |
| Extraction from Taxus Trees | Utilizes a natural, renewable source (if managed sustainably). | Developing sustainable forestry and harvesting practices. | High; leads to deforestation and habitat loss if not properly managed. researchgate.net |
| Plant Cell Culture (PCC) | Protects biodiversity; consistent year-round production; optimized yields. researchgate.netresearchgate.net | Bioreactor optimization; metabolic engineering to enhance biosynthetic pathways. frontiersin.orgresearchgate.net | Low; reduces land use and waste; contained process minimizes environmental release. |
| Microbial Fermentation (Endophytes) | Highly scalable; rapid growth cycles; potential for advanced genetic engineering. | Strain discovery and improvement; optimization of fermentation conditions. researchgate.net | Very Low; minimal resource footprint compared to other methods; potential for using waste streams as feedstock. |
| Semi-synthesis | Utilizes more abundant taxane precursors (e.g., 10-DAB III) from renewable sources like needles. researchgate.net | Improving the efficiency of chemical conversion steps. | Moderate; depends on the sustainability of the precursor source and the greenness of the chemical synthesis steps. |
These advanced methodologies, from cell culture to green separation processes, are paving the way for a production life-cycle for this compound that is not only economically viable but also environmentally responsible. rsc.orgdiva-portal.org
Future Directions and Emerging Research Avenues for Cephalomannine
Exploration of Novel Biological Targets and Polypharmacology Research for Cephalomannine (B1668392)
While the primary mechanism of action for taxanes like this compound is the disruption of microtubule dynamics, contemporary research is focused on identifying additional biological targets to better understand its full range of cellular effects. nstchemicals.com This shift aligns with the growing field of polypharmacology, which posits that compounds acting on multiple targets may offer enhanced efficacy or overcome resistance mechanisms, a common challenge in cancer therapy. nih.govbiorxiv.org The pursuit of new drugs often moves from a "function-first" to a "target-first" approach; however, there is a renewed appreciation for understanding the multiple interactions of a given compound. dbkgroup.org
A significant finding in this area revealed that this compound can exert inhibitory effects in hypoxic lung cancer cells by suppressing the interaction between apurinic/apyrimidinic endonuclease-1 (APEX1) and hypoxia-inducible factor-1α (HIF-1α). mdpi.com This discovery of a non-tubulin target opens a new frontier for this compound research, suggesting its potential utility in tumors characterized by hypoxic microenvironments. The systematic investigation of such "off-target" effects is critical, as they can be harnessed for therapeutic benefit. biorxiv.orgnih.gov Future research will likely involve proteomic and transcriptomic profiling of this compound-treated cells to create a comprehensive map of its interaction network, potentially uncovering novel mechanisms and opportunities for therapeutic application. nih.gov
Table 1: Known and Investigated Biological Targets of this compound
| Target | Primary/Novel | Associated Cellular Process | Research Implication |
|---|---|---|---|
| β-tubulin | Primary | Microtubule stabilization, mitotic arrest | Basis of cytotoxic activity against cancer cells. nstchemicals.com |
Development of Advanced Delivery Systems and Nanomedicine Approaches in Preclinical Research Models
A primary hurdle in the clinical development of taxanes, including this compound, is their poor aqueous solubility and bioavailability, which complicates formulation and administration. nstchemicals.com Nanomedicine offers a promising solution to these challenges by encapsulating therapeutic agents in nanoparticles, which can improve their pharmacokinetics, enhance their accumulation in tumor tissues, and reduce systemic toxicity. uchicago.eduemanresearch.orgnih.gov
Researchers are actively working on developing targeted delivery systems for this compound to improve its efficacy. nstchemicals.com These advanced systems are designed to regulate the delivery and release of the drug, promote its absorption across physiological barriers, and increase its bioavailability. nih.gov Various nanoparticulate systems, such as liposomes, polymeric nanoparticles, and micelles, are being explored in preclinical models for the delivery of anticancer drugs. mdpi.comfrontiersin.org These carriers can be further engineered with targeting ligands (e.g., antibodies, peptides) that recognize and bind to receptors overexpressed on cancer cells, thereby achieving site-specific drug delivery. mdpi.com The application of these nanotechnologies to this compound could significantly enhance its therapeutic index, making it a more viable candidate for clinical investigation. emanresearch.org
Table 2: Nanomedicine Strategies for Enhanced this compound Delivery in Research
| Delivery System | Description | Potential Advantage for this compound |
|---|---|---|
| Lipid-based Nanoparticles (LNPs) | Vesicles composed of lipid bilayers. | Can encapsulate hydrophobic drugs like this compound, improving solubility and circulation time. mdpi.com |
| Polymeric Nanoparticles | Solid colloidal particles made from biodegradable polymers. | Allows for controlled and sustained release of the encapsulated drug. mdpi.com |
| Micelles | Self-assembling core-shell structures formed by amphiphilic molecules. | Increases solubility of poorly soluble drugs and can be designed for targeted delivery. |
| Drug Conjugates | Covalent attachment of the drug to a polymer or antibody. | Enables targeted delivery to specific cell types, potentially reducing off-target effects. |
Integration of Computational Chemistry and In Silico Modeling in this compound Design
In silico methods are becoming indispensable tools in modern drug discovery, offering a cost-effective and rapid means to design and optimize therapeutic compounds. aganitha.aifrontiersin.org For this compound, computational chemistry plays a vital role in understanding its structure-activity relationships, predicting its binding to biological targets, and guiding the synthesis of new, more potent derivatives. mdpi.commdpi.com
Molecular docking is a computational technique used to predict how a small molecule like this compound binds to the active site of a target protein. mdpi.com This method was used to model the interaction of this compound with its primary target, tubulin. unicamp.br Following docking, molecular dynamics (MD) simulations can be performed to study the stability of the predicted ligand-receptor complex over time, providing a more dynamic and realistic view of the binding interaction. mdpi.commdpi.com These simulations are crucial for validating the binding poses predicted by docking and for understanding the conformational changes that occur upon binding. mdpi.com For this compound, these techniques can be applied not only to refine its interaction model with tubulin but also to explore its binding to novel targets like the APEX1/HIF-1α complex, thereby helping to elucidate the structural basis of its activity. nih.govrsc.org
Table 3: Application of In Silico Simulation in this compound Research
| Technique | Purpose | Key Outcome for this compound Design |
|---|---|---|
| Molecular Docking | Predicts the preferred binding orientation of this compound to a target protein. | Identifies key interacting amino acid residues and informs initial structural modifications. mdpi.com |
| Molecular Dynamics (MD) Simulation | Simulates the movement of atoms in the this compound-target complex over time. | Assesses the stability of the binding interaction and reveals dynamic behavior. mdpi.commdpi.com |
| Covalent Docking | Specifically models the formation of a covalent bond between the drug and its target. | Can investigate potential covalent inhibition mechanisms, if applicable. nih.gov |
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the structural or physicochemical properties of a series of compounds with their biological activity. mdpi.comacs.org This approach has been successfully applied to this compound derivatives to overcome challenges like drug resistance. nih.govresearchgate.net
A key QSAR study was conducted on a series of C2-modified 10-deacetyl-7-propionyl cephalomannines to evaluate their binding affinity to β-tubulin and their cytotoxic activity against drug-sensitive and drug-resistant cancer cells. nih.govresearchgate.net The study found that the hydrophobicity and molar refractivity of the substituents at the C2 position were the most critical factors determining the compounds' activity. nih.gov Based on the developed QSAR models, which were validated internally and externally, researchers proposed ten new this compound analogues as promising targets for future synthesis, with the potential for high biological activity against resistant cell lines. nih.govresearchgate.netacs.org This demonstrates the power of QSAR in providing clear guidance for the rational design of next-generation this compound derivatives. acs.org
Table 4: Summary of a QSAR Study on this compound Derivatives
| Study Focus | Key Determinants of Activity | Validation Methods | Outcome |
|---|
Investigation of this compound’s Role in Unexplored Disease Pathologies in Research Contexts
The discovery of novel mechanisms of action for this compound, such as its role in the hypoxia pathway, opens up possibilities for its investigation in disease contexts beyond its traditional use in cancer research. mdpi.com Many diseases, both malignant and non-malignant, have pathologies driven by processes that this compound is now known to influence.
For instance, the hypoxia-inducible factor (HIF-1) pathway is a critical regulator of cellular response to low oxygen and is implicated not only in tumor progression and angiogenesis but also in inflammatory diseases, ischemia, and other conditions. This compound's ability to inhibit the APEX1/HIF-1α interaction could therefore be explored in preclinical models of these diseases. mdpi.com Furthermore, the field of rare diseases often lacks effective treatments, and knowledge of disease mechanisms is sometimes limited. nih.gov As our understanding of the molecular basis of these rare conditions grows, compounds with well-characterized but unique mechanisms like this compound could be repurposed or investigated if their targets are found to be relevant. nih.gov Research into emerging and re-emerging infectious diseases is another area where broad-spectrum cellular inhibitors are sometimes explored, though any potential role for this compound in this context remains highly speculative and would require extensive foundational research. bcm.edunih.gov
Challenges and Opportunities in this compound Research and Development
The path forward for this compound research is filled with both significant challenges and promising opportunities. Addressing the former while capitalizing on the latter will be key to translating this natural product into improved therapeutic strategies.
The primary challenges include overcoming its inherent formulation difficulties due to poor solubility and developing strategies to circumvent drug resistance mechanisms, such as those mediated by P-glycoprotein (P-gp) efflux pumps or mutations in β-tubulin. nstchemicals.comnih.gov Furthermore, like all research and development endeavors, progress is often constrained by the availability of funding and resources. embedl.comuncst.go.ug
However, the opportunities are substantial. The structural similarity of this compound to paclitaxel (B517696) provides a rich foundation for understanding structure-activity relationships. nstchemicals.com The advent of powerful in silico modeling and QSAR studies presents a clear opportunity to rationally design semi-synthetic derivatives with optimized properties, such as enhanced activity against resistant cells or improved solubility. nstchemicals.comnih.gov The discovery of novel biological targets like APEX1/HIF-1α opens entirely new avenues for therapeutic applications. mdpi.com Finally, the continuous innovation in nanomedicine provides a direct path to overcoming long-standing formulation and delivery hurdles, potentially unlocking the full clinical potential of this potent taxane (B156437). nstchemicals.comuchicago.edu
Table 5: Challenges and Opportunities in the R&D of this compound
| Category | Specific Point | Implication |
|---|---|---|
| Challenges | Poor solubility and bioavailability. nstchemicals.com | Complicates formulation and limits effective delivery. |
| Drug resistance mechanisms (e.g., P-gp, tubulin mutations). nih.gov | Reduces therapeutic efficacy in certain cancers. | |
| Limited resources and funding for natural product research. embedl.com | Can slow down the pace of discovery and development. | |
| Opportunities | Design of semi-synthetic derivatives via in silico modeling. nstchemicals.comnih.gov | Potential to create analogues with improved efficacy and properties. |
| Exploration of novel targets (APEX1/HIF-1α) and polypharmacology. mdpi.com | Expands potential therapeutic applications beyond current scope. | |
| Application of advanced nanomedicine delivery systems. nstchemicals.comuchicago.edu | Can solve formulation issues and enable targeted therapy. |
Q & A
Basic Research Questions
Q. What are the standard analytical protocols for identifying and quantifying Cephalomannine in complex biological matrices?
- Methodological Answer : Use high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) for precise quantification. Validate the method using calibration curves with certified reference standards. For identification, combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) with high-resolution mass spectrometry (HRMS) to confirm structural integrity .
- Key Validation Metrics : Include limits of detection (LOD), recovery rates, and inter-day precision (RSD < 5%).
Q. How do researchers isolate this compound from natural sources while minimizing co-elution with structurally similar taxanes?
- Methodological Answer : Employ a multi-step purification process:
Crude Extraction : Use methanol or ethanol with sonication for initial extraction.
Fractionation : Apply column chromatography (silica gel or Sephadex LH-20) with gradient elution (hexane:ethyl acetate).
Final Purification : Use preparative HPLC with a C18 column and isocratic elution (acetonitrile:water) .
- Critical Step : Monitor fractions via thin-layer chromatography (TLC) with UV detection at 254 nm .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in reported bioactivity data for this compound (e.g., cytotoxicity vs. neuroprotective effects)?
- Methodological Answer :
- Hypothesis Testing : Use orthogonal assays (e.g., MTT for cytotoxicity and neurite outgrowth assays for neuroprotection) under standardized conditions (pH, temperature, cell passage number).
- Dose-Response Analysis : Compare IC₅₀ values across cell lines (e.g., cancer vs. primary neuronal cells) to identify cell-type specificity.
- Mechanistic Studies : Combine transcriptomics (RNA-seq) and proteomics (LC-MS) to map signaling pathways affected by this compound .
Q. What strategies are effective for optimizing this compound’s stability in in vivo models?
- Methodological Answer :
- Formulation : Encapsulate this compound in liposomes or PEGylated nanoparticles to enhance bioavailability.
- Pharmacokinetic Monitoring : Use LC-MS/MS to measure plasma half-life (t₁/₂) and tissue distribution in rodent models.
- Stability Testing : Conduct accelerated degradation studies under varied pH (2–9) and temperature (4–40°C) conditions to identify degradation products .
Q. How can researchers address the challenge of synthesizing this compound derivatives with improved target selectivity?
- Methodological Answer :
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to β-tubulin (target) vs. off-target kinases.
- Structure-Activity Relationship (SAR) : Modify the C-13 side chain or C-2 benzoyl group and assay derivatives against cancer cell panels (NCI-60).
- Validation : Confirm selectivity via kinase profiling assays (e.g., KinomeScan) .
Data Contradiction and Reproducibility
Q. What systematic approaches ensure reproducibility in this compound’s pharmacological assays?
- Methodological Answer :
- Standardization : Adopt MISEV guidelines for extracellular vesicle studies if investigating exosome-mediated mechanisms.
- Positive/Negative Controls : Include paclitaxel (positive control for microtubule stabilization) and solvent-only controls.
- Inter-Lab Validation : Share protocols via platforms like Protocols.io and participate in ring trials .
Tables for Methodological Reference
| Experimental Design | Components | Purpose |
|---|---|---|
| Dose-response assays | 6 concentration points (0.1–100 μM) | Determine IC₅₀ and Hill coefficients |
| Stability testing | Forced degradation (40°C, 75% RH) | Identify hydrolytic/oxidative degradation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
